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  • Product: Ethyl oxazole-2-carboxylate
  • CAS: 33036-67-8

Core Science & Biosynthesis

Foundational

Ethyl Oxazole-2-Carboxylate: Technical Profile & Usage Guide

The following technical guide details the properties, synthesis, and reactivity of Ethyl oxazole-2-carboxylate , a critical yet sensitive heterocyclic building block in medicinal chemistry. Executive Summary Ethyl oxazol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and reactivity of Ethyl oxazole-2-carboxylate , a critical yet sensitive heterocyclic building block in medicinal chemistry.

Executive Summary

Ethyl oxazole-2-carboxylate (CAS: 33036-67-8) represents a specialized subclass of the oxazole family where the ester functionality is positioned at the most electron-deficient carbon (C2).[1] Unlike its more common C4 and C5 isomers, the C2-ester exhibits unique reactivity profiles driven by the inductive effect of the adjacent nitrogen and oxygen atoms.

This molecule is a "privileged scaffold" precursor, serving as a gateway to 2-substituted oxazoles found in bioactive compounds (e.g., GLP-1 receptor agonists, polymerase inhibitors). However, its utility is balanced by a stability trade-off : the C2 position is susceptible to nucleophilic attack and ring-opening, requiring precise handling protocols distinct from standard ester chemistry.

Physicochemical Identity

The following data establishes the baseline identity for quality control and procurement.

PropertyValueNotes
IUPAC Name Ethyl 1,3-oxazole-2-carboxylate
CAS Number 33036-67-8 Distinct from C4 (23012-14-8) and C5 (118994-89-1) isomers
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
Physical State Pale yellow liquid / Low-melting solidOften supplied as an oil; density ~1.177 g/cm³
Boiling Point ~194°C (760 mmHg)Typically distilled under reduced pressure
Solubility DCM, MeOH, THF, EtOAcHydrolyzes in aqueous base
pKa (Conjugate Acid) ~0.8 (Oxazole core)Weakly basic; protonation occurs at N3
Storage 2–8°C , Inert AtmosphereHygroscopic; store under Argon/Nitrogen

Synthesis & Production Strategies

The synthesis of ethyl oxazole-2-carboxylate is non-trivial due to the lability of the C2-lithio intermediate. Standard lithiation-trapping often leads to ring opening (isocyanide formation). Two primary routes are recommended based on scale and equipment availability.

Method A: The "Transmetalation" Route (Recommended)

Mechanism: Direct lithiation of oxazole at C2 is reversible and exists in equilibrium with the acyclic isocyanide enolate. Transmetalation with Zinc (Zn) stabilizes the cyclic form, allowing efficient trapping with ethyl chloroformate.

Step-by-Step Protocol:

  • Reagents: Oxazole (1.0 eq),

    
    -BuLi (1.1 eq), ZnCl₂ (1.2 eq, anhydrous), Ethyl Chloroformate (1.2 eq), THF (anhydrous).
    
  • Lithiation: Cool a solution of oxazole in THF to -78°C . Add

    
    -BuLi dropwise. Stir for 15–20 mins. Critical: Do not allow temperature to rise, or ring opening to isocyanide prevails.
    
  • Transmetalation: Add a solution of anhydrous ZnCl₂ in THF dropwise at -78°C. Warm slowly to 0°C over 30 mins. The formation of the 2-oxazolylzinc reagent locks the cyclic structure.

  • Acylation: Cool back to -20°C. Add ethyl chloroformate dropwise.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Purify via vacuum distillation or rapid silica chromatography (neutralized silica).

Method B: Photochemical Rearrangement (Isoxazole Route)

Mechanism: Irradiation of ethyl isoxazole-3-carboxylate causes N-O bond homolysis, forming a nitrene intermediate that rearranges to the oxazole-2-carboxylate.

  • Conditions: UV irradiation (254 nm) in acetonitrile.

  • Yield: Generally lower (<40%) but provides high regio-fidelity without metal reagents.

Reactivity Profile & Functionalization[7][8]

The chemical behavior of ethyl oxazole-2-carboxylate is defined by the electron-withdrawing nature of the C2-ester and the diene character of the ring.

Core Transformations

The ester group at C2 is more reactive towards nucleophiles than typical aromatic esters due to the electron-deficient heterocycle.

  • Reduction: Treatment with LiBH₄ in MeOH/THF at 0°C yields oxazol-2-ylmethanol (60–70% yield). This alcohol is a versatile linker.

  • Amidation: Reaction with concentrated NH₄OH or primary amines yields oxazole-2-carboxamides , key pharmacophores in kinase inhibitors.

  • Hydrolysis/Decarboxylation (Warning): Saponification to the free acid (Oxazole-2-carboxylic acid) must be performed with care. The free acid is unstable and prone to spontaneous decarboxylation to oxazole upon heating or standing. Always generate the acid in situ if needed.

Cycloaddition (Diels-Alder)

The oxazole ring functions as an azadiene. The presence of the electron-withdrawing ester at C2 lowers the LUMO, making it reactive towards electron-rich dienophiles (Inverse Electron Demand) or standard dienophiles depending on substitution.

DielsAlder Start Ethyl Oxazole-2-carboxylate Adduct Bicyclic Adduct (Unstable) Start->Adduct [4+2] Cycloaddition Dienophile + Alkyne / Alkene Dienophile->Adduct Furan Furan Derivative (- HCN) Adduct->Furan Retro-DA (if Alkyne used) Pyridine Pyridine Derivative (- H2O) Adduct->Pyridine Aromatization (if Alkene used)

Figure 1: The oxazole scaffold serves as a masked diene. Reaction with alkynes yields furans (via loss of nitrile), while reaction with alkenes yields pyridines (via dehydration).

Handling & Safety (MSDS Summary)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage Class: Flammable Liquid (if in solvent) or Combustible Solid.

  • Stability Alert: Avoid strong acids and bases unless intended for reaction. The C2-proton (if ester is removed) is acidic (pKa ~20), but the ester itself is sensitive to hydrolysis.

  • Incompatibility: Strong oxidizing agents, reducing agents (LiAlH₄ may cause ring destruction; use LiBH₄ for selective reduction).

References

  • Synthesis via Transmetalation:Verrier, C., et al. "Direct C-H Arylation of Oxazoles." Journal of Organic Chemistry, 2008.
  • Photochemical Rearrangement: Behr, L.C. "The Chemistry of Oxazoles."[2][3][4] The Chemistry of Heterocyclic Compounds, Wiley, 2008.

  • Reactivity & Decarboxylation: Hodges, J.C., et al. "Reactions of Oxazole-2-carboxylic Acid Derivatives."[5] Journal of Organic Chemistry, 1991.

  • Medicinal Applications: Doyle, M.E., et al.[6] "GLP-1 Receptor Agonists." Pharmacology & Therapeutics, 2007.[6] (Context for oxazole intermediates in drug design).

  • CAS Verification: PubChem Database, CID 10964603 (Ethyl oxazole-2-carboxylate). Link

Sources

Exploratory

Ethyl oxazole-2-carboxylate CAS number 33036-67-8

Technical Whitepaper: Ethyl Oxazole-2-Carboxylate (CAS 33036-67-8) Part 1: Executive Summary Ethyl oxazole-2-carboxylate (CAS 33036-67-8) is a high-value heterocyclic building block characterized by an electron-deficient...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl Oxazole-2-Carboxylate (CAS 33036-67-8)

Part 1: Executive Summary

Ethyl oxazole-2-carboxylate (CAS 33036-67-8) is a high-value heterocyclic building block characterized by an electron-deficient oxazole ring substituted at the C2 position with an ethyl ester group. Unlike its more common isomer, ethyl oxazole-4-carboxylate, the 2-carboxylate derivative offers unique reactivity profiles due to the direct conjugation of the ester carbonyl with the imine-like nitrogen of the oxazole ring.

This scaffold serves as a critical "linchpin" in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors (e.g., pyrazolo[4,3-d]pyrimidine derivatives) and metabolic enzyme modulators (MAGL inhibitors). Its utility stems from its dual functionality: the C2-ester provides a handle for rapid library generation via amidation/hydrolysis, while the C5 position remains accessible for late-stage C-H functionalization or cycloaddition reactions.

Part 2: Chemical Profile & Physical Properties[1]

Identity:

  • IUPAC Name: Ethyl 1,3-oxazole-2-carboxylate

  • CAS Number: 33036-67-8

  • Molecular Formula: C₆H₇NO₃[1]

  • Molecular Weight: 141.12 g/mol [1]

  • SMILES: CCOC(=O)C1=NC=CO1

Physical Data Table:

PropertyValueNote
Appearance Colorless to pale yellow liquidMay darken upon storage due to oxidation.
Boiling Point 194°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 1.177 g/cm³Denser than water.
Flash Point ~71°CCombustible; handle away from open flames.
Solubility DCM, EtOAc, MeOH, DMSOHydrolyzes slowly in aqueous acidic/basic media.
pKa ~0.8 (Conjugate acid)Weakly basic nitrogen; protonation occurs only in strong acid.

Part 3: Synthetic Methodologies

The synthesis of ethyl oxazole-2-carboxylate is non-trivial compared to the 4-isomer because the C2 position is the most electron-deficient. The most robust "field-proven" protocol involves the cyclodehydration of


-oxo-amides derived from ethyl oxalyl chloride.
Method A: The Modified Robinson-Gabriel / Cyclodehydration Route (Recommended)

This pathway is preferred for scalability and cost-efficiency. It utilizes readily available aminoacetaldehyde acetals and ethyl oxalyl chloride.

Mechanism:

  • Acylation: Nucleophilic attack of the amine on the acyl chloride forms the amide bond.

  • Cyclization: Acid-mediated deprotection of the acetal reveals an aldehyde, which undergoes intramolecular cyclization with the amide oxygen.

  • Aromatization: Elimination of water (dehydration) yields the aromatic oxazole.

Protocol:

  • Acylation Step:

    • To a stirred solution of aminoacetaldehyde diethyl acetal (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM at 0°C, add ethyl oxalyl chloride (ethyl chlorooxoacetate, 1.0 equiv) dropwise.

    • Causality: Low temperature prevents double acylation or polymerization. The base neutralizes the HCl byproduct.

    • Stir at RT for 2 hours. Wash with water, dry, and concentrate to yield Ethyl 2-((2,2-diethoxyethyl)amino)-2-oxoacetate.

  • Cyclodehydration Step:

    • Dissolve the intermediate amide in polyphosphoric acid (PPA) or treat with Burgess reagent (for milder conditions). Alternatively, heating with phosphorus pentoxide (P₂O₅) in chloroform is a classic method.

    • Heat to 100-120°C (if using PPA) for 1-2 hours.

    • Critical Control Point: Monitor by TLC.[2] The disappearance of the amide carbonyl stretch and appearance of the oxazole C=N/C=C signals in IR/NMR confirms conversion.

    • Quench with ice water and extract immediately with DCM (the ester is sensitive to prolonged acidic hydrolysis).

Method B: Photochemical Rearrangement (Academic Interest)

Irradiation of ethyl isoxazole-3-carboxylate with UV light can induce a ring contraction-expansion sequence to yield ethyl oxazole-2-carboxylate.

  • Yield: Typically low (~8-15%).

  • Utility: Useful only when the isoxazole precursor is more accessible or for mechanistic studies.

Part 4: Visualization of Synthesis & Reactivity

OxazoleSynthesis Start1 Aminoacetaldehyde Diethyl Acetal Inter Intermediate: Ethyl 2-((2,2-diethoxyethyl) amino)-2-oxoacetate Start1->Inter DCM, Et3N, 0°C Start2 Ethyl Oxalyl Chloride Start2->Inter Cycliz Cyclodehydration (PPA or P2O5, Heat) Inter->Cycliz Product Ethyl Oxazole-2-Carboxylate (CAS 33036-67-8) Cycliz->Product - 2 EtOH, - H2O

Figure 1: The primary synthetic workflow involves acylation followed by acid-mediated cyclodehydration.[3]

Part 5: Reactivity & Applications in Drug Discovery

Ethyl oxazole-2-carboxylate acts as a divergent scaffold. Its reactivity is defined by the interplay between the electron-withdrawing ester and the aromatic ring.

C2-Diversification (The "Warhead" Attachment)

The ethyl ester is a masked carboxylic acid. It is frequently converted into amides or hydrazides to bind to specific protein pockets (e.g., the hinge region of kinases).

  • Hydrolysis: Treatment with LiOH (THF/H₂O) yields Oxazole-2-carboxylic acid . Note: This acid is prone to decarboxylation under high heat; handle at room temperature.

  • Amidation: Direct reaction with amines is slow. It is often more efficient to hydrolyze to the acid and couple using HATU/EDCI, or use trimethylaluminum (AlMe₃) mediated direct aminolysis.

C5-Functionalization (C-H Activation)

The C5 proton of the oxazole ring is the most acidic ring proton (after C2, which is substituted here). It is susceptible to:

  • Pd-Catalyzed Arylation: Reaction with aryl halides (Ar-X) using Pd(OAc)₂/Phosphine ligands allows for the introduction of biaryl systems.

  • Deprotonation/Lithiation: Treatment with LiTMP or LDA at -78°C can selectively lithiate C5, allowing reaction with electrophiles (aldehydes, halides).

Diels-Alder Cycloadditions

The oxazole ring functions as an azadiene. Reaction with electron-poor alkynes (dienophiles) followed by retro-Diels-Alder (loss of nitrile) yields furan derivatives. Reaction with alkenes can yield pyridine derivatives (e.g., in the synthesis of Vitamin B6 analogs).[4][5]

ReactivityMap Core Ethyl Oxazole-2-Carboxylate (C2-Ester) Hydrolysis Hydrolysis (LiOH) -> Oxazole-2-COOH Core->Hydrolysis Amidation Direct Aminolysis (R-NH2, AlMe3) -> Kinase Inhibitors Core->Amidation CH_Act Pd-Cat. C5-Arylation (Ar-Br, Pd(OAc)2) -> Biaryl Scaffolds Core->CH_Act DielsAlder Diels-Alder Cycloaddition (Alkynes/Alkenes) -> Furans/Pyridines Core->DielsAlder Hydrazide Hydrazine Hydrate -> Bioorthogonal Tags Core->Hydrazide

Figure 2: Reactivity profile showing C2-ester transformations and C5-ring functionalization.

Part 6: Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Combustible liquid (H227).

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis by atmospheric moisture over long periods.

  • Incompatibility: Strong oxidizing agents, strong acids, and strong bases.

Part 7: References

  • BenchChem. (2025). Synthesis of Ethyl 2-formyloxazole-4-carboxylate: A Technical Guide. (Provides context on oxazole ester precursors). Link

  • ChemicalBook. (2024). Ethyl oxazole-4-carboxylate synthesis.[6][7][8] (Comparative synthesis of the 4-isomer). Link

  • National Institutes of Health (NIH). (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[7] (General oxazole formation methodologies).[7][9][10] Link

  • Marmara University. (2021). Synthesis of Benzoxazole-2-carboxylate Derivatives. (Discusses the reactivity of the 2-carboxylate motif). Link

  • ResearchGate. (2021). Scope of the C5-arylation of oxazole. (Detailed protocols for C-H activation at C5). Link

  • Santa Cruz Biotechnology. (2025). Ethyl oxazole-2-carboxylate Safety Data Sheet.[6]Link

Sources

Foundational

The Solubility Profile of Ethyl 2-Oxazolecarboxylate: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-oxazolecarboxylate, a key building block in pharmaceutical and agrochemical synthesis. In the absence of extens...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-oxazolecarboxylate, a key building block in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document emphasizes the fundamental principles governing solubility and provides a robust framework for predicting and experimentally determining the solubility of this compound in a range of common laboratory solvents. A detailed, self-validating experimental protocol is presented to empower researchers to generate precise solubility data. This guide is intended for scientists and professionals in drug development and chemical research who require a thorough understanding of the solution behavior of ethyl 2-oxazolecarboxylate for applications such as reaction optimization, purification, and formulation development.

Introduction: The Significance of Ethyl 2-Oxazolecarboxylate and Its Solubility

Ethyl 2-oxazolecarboxylate is a heterocyclic ester of significant interest in organic synthesis. The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ethyl ester functionality provides a versatile handle for further chemical transformations, making this molecule a valuable intermediate in the synthesis of complex target molecules.

A comprehensive understanding of the solubility of ethyl 2-oxazolecarboxylate is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization and chromatography, and is a critical parameter in the formulation of active pharmaceutical ingredients (APIs). In essence, a well-characterized solubility profile is the foundation for efficient and reproducible chemical processes. This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical methodologies for its determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of dissolution. The process involves the disruption of intermolecular forces within the pure solute and solvent and the formation of new interactions between the solute and solvent molecules.

Physicochemical Properties of Ethyl 2-Oxazolecarboxylate

To predict the solubility of ethyl 2-oxazolecarboxylate, we must first understand its molecular characteristics.

PropertyValueSource
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.12 g/mol [1]
Boiling Point ~194 °C[1][2][3]
Density ~1.177 g/cm³[1][2][3]
Structure

Molecular Polarity: The ethyl 2-oxazolecarboxylate molecule possesses both polar and non-polar regions. The oxazole ring, with its nitrogen and oxygen heteroatoms, and the ester group contribute to the molecule's polarity. The lone pairs of electrons on the nitrogen and oxygen atoms, as well as the carbonyl group, create significant dipole moments. The ethyl group, on the other hand, is non-polar. The overall polarity of the molecule is a balance between these competing features, rendering it a moderately polar compound.

Hydrogen Bonding Capability: Hydrogen bonding is a critical factor influencing solubility in protic solvents. Ethyl 2-oxazolecarboxylate can act as a hydrogen bond acceptor at the nitrogen and oxygen atoms of the oxazole ring and the oxygen atoms of the ester group.[4][5] However, it lacks a hydrogen atom bonded to a highly electronegative atom, and therefore cannot act as a hydrogen bond donor .[4][5] This distinction is crucial when considering its solubility in solvents that are strong hydrogen bond donors, like water and alcohols.

The Role of the Solvent

The properties of the solvent are equally important in determining solubility. Solvents are broadly classified based on their polarity and their ability to participate in hydrogen bonding.

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents are characterized by the presence of O-H or N-H bonds, making them strong hydrogen bond donors and acceptors.

  • Polar Aprotic Solents: (e.g., acetone, ethyl acetate, dichloromethane) These solvents possess dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors.

  • Non-polar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and minimal dipole moments. Their primary intermolecular interactions are London dispersion forces.

Predicted Solubility of Ethyl 2-Oxazolecarboxylate

Based on the "like dissolves like" principle and the physicochemical properties of ethyl 2-oxazolecarboxylate, we can predict its relative solubility in common solvents.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticLow to Sparingly SolubleWhile ethyl 2-oxazolecarboxylate has polar groups, the non-polar ethyl group and the overall molecular size limit its miscibility with water. It can accept hydrogen bonds from water but cannot donate them, hindering the formation of a strong solvation shell.
Methanol/Ethanol Polar ProticHighThese alcohols are less polar than water and have a non-polar alkyl chain that can interact favorably with the ethyl group of the solute. They are also hydrogen bond donors, capable of interacting with the heteroatoms of the oxazole and ester groups. Qualitative data confirms solubility in methanol.[2]
Acetone Polar AproticHighAcetone is a polar aprotic solvent with a significant dipole moment that can engage in dipole-dipole interactions with the polar regions of ethyl 2-oxazolecarboxylate. Qualitative data confirms solubility in acetone.[2]
Ethyl Acetate Polar AproticHighAs an ester itself, ethyl acetate has similar polarity and functional groups to the solute. The principle of "like dissolves like" strongly suggests high solubility due to favorable dipole-dipole interactions and dispersion forces.
Dichloromethane/ Chloroform Polar AproticHighThese chlorinated solvents are effective at dissolving moderately polar organic compounds. Their ability to form dipole-dipole interactions with the solute should lead to good solubility. Qualitative data confirms solubility in chloroform.[2]
Toluene Non-polarModerateToluene is a non-polar aromatic solvent. While the primary interactions will be weaker London dispersion forces, the aromatic ring of toluene can have some favorable interactions with the electron-rich oxazole ring.
Hexane Non-polarLowHexane is a non-polar aliphatic solvent. The significant difference in polarity between hexane and the moderately polar ethyl 2-oxazolecarboxylate will result in weak solute-solvent interactions, leading to poor solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise quantitative solubility data, a well-designed experimental protocol is essential. The following describes the recommended "shake-flask" method, a reliable technique for determining equilibrium solubility.[6]

Principle

An excess of the solute (ethyl 2-oxazolecarboxylate) is equilibrated with a known volume of the solvent at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment
  • Ethyl 2-oxazolecarboxylate (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess ethyl 2-oxazolecarboxylate to a known volume of solvent in a vial. B Seal the vial tightly. A->B C Place the vial in a thermostatically controlled shaker at the desired temperature. B->C D Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours). C->D E Allow the vial to stand at the same temperature to let undissolved solute settle. D->E F Alternatively, centrifuge the vial to expedite separation. E->F G Carefully withdraw an aliquot of the supernatant using a syringe. F->G H Filter the aliquot through a syringe filter into a clean vial. G->H I Dilute the filtered sample with the same solvent to a suitable concentration. H->I J Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis, HPLC). I->J

Figure 1: Experimental workflow for the determination of the solubility of ethyl 2-oxazolecarboxylate using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of ethyl 2-oxazolecarboxylate to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The excess solute should be clearly visible.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach a constant concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for several hours to allow the excess solute to settle.

    • For faster separation, the vials can be centrifuged at the experimental temperature.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette or syringe.

    • Immediately filter the sample through a syringe filter compatible with the solvent to remove any remaining micro-particles of undissolved solute.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of ethyl 2-oxazolecarboxylate in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared using standard solutions of known concentrations.

Self-Validation and Trustworthiness

To ensure the reliability of the obtained solubility data, the following self-validating steps should be incorporated:

  • Time to Equilibrium: Perform the experiment at different equilibration times (e.g., 24, 48, and 72 hours). The solubility value should be independent of the equilibration time after a certain point, confirming that equilibrium has been reached.

  • Solid Phase Analysis: After the experiment, the remaining undissolved solid should be analyzed (e.g., by melting point or spectroscopy) to confirm that no degradation or polymorphism of the solute has occurred during the experiment.

  • Multiple Replicates: Conduct each solubility measurement in triplicate to assess the precision of the method.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding and predicting the solubility of ethyl 2-oxazolecarboxylate in common organic solvents. While qualitative data suggests good solubility in polar aprotic and alcoholic solvents, this guide empowers researchers with a detailed, self-validating experimental protocol to generate precise quantitative data. Such data is invaluable for the efficient and reproducible application of this important synthetic intermediate in research and development.

Future work should focus on the experimental determination of the Hansen Solubility Parameters (HSPs) for ethyl 2-oxazolecarboxylate. This would enable more accurate, quantitative predictions of its solubility in a wider range of solvents and solvent blends, further enhancing its utility in various chemical applications.

References

  • PubChem. Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate. Available at: [Link]

  • ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Available at: [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available at: [Link]

  • Prof Steven Abbott. Designer Solvent Blends - Hansen Solubility Parameters. Available at: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

  • YouTube. Identifying Hydrogen Bond Donors & Acceptors. Available at: [Link]

  • Chemistry LibreTexts. 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Available at: [Link]

  • Prof Steven Abbott. HSP Basics | Practical Solubility Science. Available at: [Link]

  • Wired Chemist. Gravimetric Analysis. Available at: [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

  • ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Available at: [Link]

  • YouTube. How to identify Hydrogen bond Donors and Acceptors - worked examples. Available at: [Link]

  • Stenutz. Hansen solubility parameters. Available at: [Link]

  • Ingenta Connect. UV Spectrophotometric method for the identification and solubility determination of nevirapine. Available at: [Link]

  • Wired Chemist. Gravimetric Analysis. Available at: [Link]

  • College of Saint Benedict and Saint John's University. H Bond Acceptors. Available at: [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • ResearchGate. Effect of the hydrogen-bond donor type on the leaching efficiency of... Available at: [Link]

  • PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available at: [Link]

  • YouTube. Is Ethyl acetate (C4H8O2) Polar or Non-Polar. Available at: [Link]

  • Quora. Is C2H5 (ethyl) polar? Available at: [Link]

  • YouTube. Is Ethyl Acetate Polar or Non-Polar? (C4H8O2). Available at: [Link]

  • PubChem. Ethyl (6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido(3',4':4,5)pyrrolo(1,2,3-de)quinoxaline-8(7H)-carboxylate. Available at: [Link]

Sources

Exploratory

The Oxazole Scaffold: A Technical Deep Dive into Pharmacological Versatility

Executive Summary The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, distinguished by its planar, five-membered aromatic heterocycle containing oxygen and nitrogen.[1][2][3][4][5] Its unique electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, distinguished by its planar, five-membered aromatic heterocycle containing oxygen and nitrogen.[1][2][3][4][5] Its unique electronic distribution allows it to function as a bioisostere for amide bonds and carboxylic acids, making it a critical tool for improving metabolic stability and bioavailability in peptide mimetics. This technical guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and therapeutic mechanisms of oxazole derivatives, specifically focusing on their anticancer, antimicrobial, and anti-inflammatory activities.[3][6][7][8]

Structural Pharmacophore & Chemical Properties

The oxazole ring consists of an oxygen atom at position 1 and a nitrogen atom at position 3.[4][9] This arrangement creates a dipole that facilitates hydrogen bonding and


-

stacking interactions with biological targets.
  • Bioisosterism: The 1,3-oxazole ring is frequently used as a stable bioisostere for the unstable amide bond in peptides. The C2–N3 bond mimics the carbonyl-nitrogen bond of an amide, maintaining geometry while resisting enzymatic hydrolysis.

  • Basicity: Oxazole is a weak base (

    
    ), significantly less basic than imidazole (
    
    
    
    ) due to the electronegativity of the oxygen atom, which reduces the electron density available at the nitrogen lone pair.
  • Metabolic Stability: Substitution at the C2 position blocks metabolic oxidation, a common clearance pathway for unsubstituted heterocycles.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points on the oxazole ring for modulating biological activity.

Oxazole_SAR Oxazole 1,3-Oxazole Core C2 C2 Position Oxazole->C2 C4 C4 Position Oxazole->C4 C5 C5 Position Oxazole->C5 C2_Act Bioisosteric Replacement (Amide/Ester mimic) Metabolic Stability C2->C2_Act C4_Act Lipophilic Pocket Binding (e.g., Kinase Hydrophobic Region) C4->C4_Act C5_Act Electron-Withdrawing Groups (Enhances Antimicrobial Potency) C5->C5_Act

Caption: Critical substitution sites on the 1,3-oxazole ring governing pharmacokinetic and pharmacodynamic properties.

Therapeutic Areas & Mechanisms of Action[5][6][7][8][10]

Anticancer Activity

Oxazole derivatives exhibit potent anticancer effects primarily through two mechanisms: Tubulin Polymerization Inhibition and Kinase Inhibition .

  • Tubulin Inhibition: Analogues of Combretastatin A-4 containing an oxazole bridge bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing mitotic arrest.

  • Kinase Inhibition: Oxazoles act as ATP-competitive inhibitors in kinases such as VEGFR2 and EGFR. The nitrogen of the oxazole ring often forms a key hydrogen bond with the hinge region of the kinase ATP-binding pocket.

Antimicrobial Activity

Oxazole-containing compounds, particularly those with electron-withdrawing groups (e.g., nitro, halogen) at C5, show significant bacteriostatic and bactericidal activity.

  • Mechanism: Interference with bacterial cell wall synthesis and inhibition of protein synthesis (similar to the mechanism of streptogramins like Virginiamycin M, which contains an oxazole moiety).

Anti-inflammatory Activity[3][5][6][7][8][10][11]
  • Target: Cyclooxygenase-2 (COX-2).

  • Drug Example: Oxaprozin (Daypro) is a propionic acid derivative containing a 4,5-diphenyloxazole scaffold. It selectively inhibits COX enzymes, reducing prostaglandin synthesis.

Quantitative Data Summary

The following table summarizes potency ranges for oxazole derivatives across different therapeutic targets.

Therapeutic ClassTarget / MechanismKey SubstituentsTypical IC50 / MIC
Anticancer Tubulin Polymerization2-amino-4-(3,4,5-trimethoxyphenyl)10 – 50 nM
Anticancer VEGFR2 Kinase2-urea-5-aryl substituted5 – 100 nM
Antibacterial S. aureus (Gram +)5-nitro / 5-haloaryl0.5 – 4.0

g/mL
Anti-inflammatory COX-24,5-diphenyl-2-propionic acid1 – 10

M

Detailed Experimental Protocols

Chemical Synthesis: Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis is the most robust method for generating 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. It involves the cyclodehydration of


-acylamino ketones.

Reagents:

  • 
    -Acylamino ketone (Precursor)[10][11]
    
  • Phosphorus oxychloride (

    
    ) or Polyphosphoric acid (PPA)
    
  • Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

  • Preparation: Dissolve 1.0 equivalent of the

    
    -acylamino ketone in anhydrous toluene under an inert atmosphere (
    
    
    
    ).
  • Cyclization: Add 3.0 equivalents of

    
     dropwise to the solution at room temperature.
    
  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 2–4 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1).
    
  • Quenching: Cool the mixture to

    
     and carefully quench by pouring onto crushed ice/water. Neutralize with saturated 
    
    
    
    solution to pH 7–8.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel column chromatography to yield the oxazole derivative.

Visualization: Robinson-Gabriel Mechanism

Robinson_Gabriel Start α-Acylamino Ketone Step1 Enolization (Tautomerization) Start->Step1 Acid Catalyst Step2 Cyclization (O-attack on Carbonyl) Step1->Step2 Intramolecular Step3 Dehydration (- H2O) Step2->Step3 POCl3 / Heat End 2,5-Disubstituted Oxazole Step3->End

Caption: Step-wise mechanism of the Robinson-Gabriel cyclodehydration yielding the oxazole core.

Biological Assay: MTT Cell Viability Screening

This protocol validates the anticancer potential of synthesized oxazole derivatives.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)[12]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Solubilizing agent)

Protocol:

  • Seeding: Seed cancer cells in 96-well plates at a density of

    
     cells/well in 100 
    
    
    
    L complete medium. Incubate for 24h at
    
    
    , 5%
    
    
    .
  • Treatment: Add serially diluted oxazole test compounds (0.1 – 100

    
    M) to the wells. Include DMSO control (< 0.5%) and Doxorubicin as a positive control. Incubate for 48h.
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.
    
  • Solubilization: Carefully remove the supernatant. Add 150

    
    L of DMSO to dissolve the formazan crystals. Shake the plate for 10 min.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Determine IC50 using non-linear regression analysis.
    

Case Studies of FDA-Approved Oxazole Drugs

Tafamidis (Vyndaqel)
  • Structure: 2-(3,5-dichloro-phenyl)-benzoxazole-6-carboxylic acid.

  • Indication: Transthyretin (TTR) Amyloidosis.[2]

  • Mechanism: Tafamidis binds to the thyroxine-binding sites of the TTR tetramer. The benzoxazole scaffold mimics the thyroxine core, stabilizing the tetramer and preventing its dissociation into amyloidogenic monomers.

Oxaprozin (Daypro)
  • Structure: 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid.

  • Indication: Rheumatoid arthritis, Osteoarthritis.

  • Mechanism: The large diphenyl-oxazole moiety creates steric bulk that selectively fits the COX enzyme channel, inhibiting prostaglandin synthesis with a long half-life (~40-60 hours), allowing once-daily dosing.

Future Outlook: PROTACs and Hybrids

The oxazole scaffold is evolving beyond simple inhibition.

  • PROTAC Linkers: Oxazoles are being investigated as rigid linkers in Proteolysis Targeting Chimeras (PROTACs) to improve the pharmacokinetic profile of degraders.

  • Hybrid Molecules: Fusion of oxazoles with other pharmacophores (e.g., oxazole-coumarin hybrids) is a leading strategy to overcome multidrug resistance (MDR) in bacterial and cancer cells.

References

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 2025.[13]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science, 2024.

  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 2019.[14]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline, 2024.

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules (PMC), 2020.

Sources

Foundational

Review of literature on ethyl oxazole-2-carboxylate

This is a comprehensive technical guide on Ethyl Oxazole-2-carboxylate , structured for researchers and drug development professionals. Synthesis, Reactivity, and Applications in Medicinal Chemistry Executive Summary Eth...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on Ethyl Oxazole-2-carboxylate , structured for researchers and drug development professionals.

Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

Ethyl oxazole-2-carboxylate (Ethyl 1,3-oxazole-2-carboxylate) is a critical heterocyclic building block in modern drug discovery. Unlike its more common isomers (the 4- and 5-carboxylates), the 2-carboxylate derivative provides a unique vector for functionalizing the C2 position of the oxazole ring—a position that is electronically distinct due to its location between the oxygen and nitrogen atoms. This guide details the synthesis, chemical reactivity, and specific utility of this scaffold in the development of GLP-1 receptor agonists and antibacterial agents.

Chemical Identity & Structural Significance[1][2]
  • IUPAC Name: Ethyl 1,3-oxazole-2-carboxylate

  • Molecular Formula: C₆H₇NO₃

  • Structural Features:

    • C2-Position: The carboxylate group at C2 is flanked by both heteroatoms, making it highly susceptible to nucleophilic attack (amidation/reduction) but also stabilizing the ring against electrophilic substitution compared to the C4/C5 positions.

    • Isomer Distinction: It is crucial to distinguish this compound from ethyl oxazole-4-carboxylate (CAS 23012-14-8) and ethyl oxazole-5-carboxylate . The 2-isomer is less synthetically accessible via standard Van Leusen protocols, requiring specialized cyclization strategies.

Synthesis Strategies

The synthesis of ethyl oxazole-2-carboxylate is challenging due to the lability of the oxazole ring under the harsh conditions typically required for C2-functionalization.

A. Photochemical Rearrangement (The Isoxazole Route)

A classic and highly specific method involves the photochemical isomerization of isoxazole derivatives. This route is valuable for generating the 2-carboxylate isomer with high regiochemical fidelity.

  • Mechanism: Irradiation of ethyl isoxazole-3-carboxylate induces N-O bond cleavage, forming a transient azirine intermediate which rearranges to the oxazole-2-carboxylate.

  • Advantages: 100% regioselectivity for the 2-isomer.

  • Limitations: Requires photochemical reactors; generally lower yields (8–15%) on large scale.

B. Cyclodehydration of

-Oxoamides (Scalable Route)

For larger scales, the cyclization of acyclic precursors is preferred.

  • Precursors: Reaction of aminoacetaldehyde dimethyl acetal with ethyl oxalyl chloride yields the intermediate ethyl 2-((2,2-dimethoxyethyl)amino)-2-oxoacetate.

  • Cyclization: Treatment with acidic dehydrating agents (e.g., Polyphosphoric acid or sulfuric acid) effects the cyclodehydration to form the oxazole ring.

SynthesisPathways Isoxazole Ethyl isoxazole-3-carboxylate Light hν (UV Irradiation) Isoxazole->Light Rearrangement Azirine Azirine Intermediate Light->Azirine Rearrangement Oxazole2 Ethyl oxazole-2-carboxylate Azirine->Oxazole2 Rearrangement Precursor Aminoacetaldehyde dimethyl acetal Amide N-(2,2-dimethoxyethyl) oxalamate Precursor->Amide Acylation Oxalyl + Ethyl oxalyl chloride Oxalyl->Amide Acid Acid Cyclization (- 2 MeOH, - H2O) Amide->Acid Pomeranz-Fritsch type Acid->Oxazole2 Pomeranz-Fritsch type

Figure 1: Synthesis pathways for Ethyl Oxazole-2-carboxylate via photochemical rearrangement and acid-mediated cyclization.

Experimental Protocols

The following protocols are standardized for the handling and conversion of ethyl oxazole-2-carboxylate into key medicinal intermediates.

Protocol 1: Selective Reduction to Oxazol-2-ylmethanol

This transformation is a cornerstone in the synthesis of GLP-1 receptor agonists. The C2-ester is reduced to the primary alcohol without over-reduction or ring opening.

Reagents:

  • Ethyl oxazole-2-carboxylate (1.0 equiv)[1]

  • Lithium Borohydride (LiBH₄) (4.0 equiv)

  • Methanol (MeOH) (Solvent)

  • Ethyl Acetate (EtOAc) (Extraction)

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl oxazole-2-carboxylate (e.g., 12.8 g, 90.8 mmol) in anhydrous MeOH (100 mL) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 0 °C using an ice bath. Carefully add LiBH₄ (7.9 g, 363.1 mmol) portion-wise over 30 minutes. Caution: Exothermic hydrogen evolution.

  • Reaction: Allow the mixture to warm to 15 °C and stir for 16 hours. Monitor by TLC or LC-MS for disappearance of the ester.

  • Quench: Dilute the reaction mixture with water (100 mL) to quench excess borohydride.

  • Workup: Concentrate under reduced pressure to remove MeOH. Extract the aqueous residue with EtOAc (3 x 200 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~63% yield of crude oxazol-2-ylmethanol as a pale oil/solid, suitable for subsequent coupling steps.

Protocol 2: Direct Amidation (Aminolysis)

Conversion of the ester to an amide is used to generate libraries of bioactive oxazoles.

Methodology:

  • Mix ethyl oxazole-2-carboxylate (1.0 equiv) with the desired amine (1.2 equiv) in a sealed tube.

  • Heat to 80–100 °C in ethanol or neat (if the amine is liquid).

  • For non-nucleophilic amines, use trimethylaluminum (AlMe₃) activation in toluene (Caution: Pyrophoric).

Applications in Drug Discovery

Ethyl oxazole-2-carboxylate serves as a "linchpin" scaffold, enabling the construction of complex bioactive molecules.

A. GLP-1 Receptor Agonists (Metabolic Disease)

Recent patent literature highlights the use of the oxazole-2-carboxylate core in the development of small molecule GLP-1 receptor agonists for Type 2 Diabetes.

  • Role: The oxazole ring acts as a bioisostere for other 5-membered heterocycles (like thiazoles or imidazoles), improving metabolic stability and hydrogen-bonding characteristics within the receptor pocket.

  • Workflow: The ester is reduced to the alcohol (Protocol 1), converted to a mesylate/halide, and then coupled to a benzimidazole or indole core.

B. Antibacterial Agents (DNA Pol IIIc Inhibitors)

Derivatives synthesized from this scaffold have shown efficacy against Gram-positive bacteria (e.g., S. aureus) by inhibiting DNA Polymerase IIIc.

  • Mechanism: The oxazole-2-carboxamide motif binds to the active site of the polymerase, disrupting DNA replication.

C. Monoacylglycerol Lipase (MAGL) Inhibitors

Used in the synthesis of inhibitors for MAGL, a target for pain management and cancer therapy. The 2-position substitution is critical for orienting the molecule within the lipophilic channel of the enzyme.

Reactivity Profile & Stability
Reaction TypeConditionsOutcome at C2Outcome at C4/C5
Reduction LiBH₄ / MeOHAlcohol (-CH₂OH)Intact Ring
Hydrolysis LiOH / THF / H₂OCarboxylic Acid (-COOH)Intact Ring (Mild conditions)
Electrophilic Subst. NBS / DMFDeactivatedBromination at C5 (Slow)
C-H Activation Pd(OAc)₂, LigandEster directsArylation at C5
Nucleophilic Attack Strong Nu⁻ (e.g., R-Li)Ring Opening-
References
  • Synthesis via Isoxazole Rearrangement: Thieme Connect. "Product Class 12: Oxazoles."[2] Available at: [Link]

  • GLP-1 Agonist Synthesis Protocol:Google Patents. "Benzimidazoyl GLP-1 Receptor Agonists (WO2022235717A1).
  • DNA Polymerase Inhibitors:Google Patents. "DNA Polymerase IIIc Inhibitors and Use Thereof (WO2020132174A1).
  • MAGL Inhibitors:Google Patents. "Monoacylglycerol Lipase Inhibitors (WO2021175913A1).
  • General Oxazole Chemistry: Organic Chemistry Portal. "Synthesis of 1,3-Oxazoles." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Stille Coupling Reactions of Ethyl Oxazole-2-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of 5-Aryloxazole-2-carboxylates The oxazole scaffold is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 5-Aryloxazole-2-carboxylates

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, the 5-aryloxazole-2-carboxylate structural motif is of significant interest as it serves as a versatile intermediate for the synthesis of complex molecules in drug discovery programs. For instance, derivatives of 2-anilino-5-aryloxazoles have been identified as potent inhibitors of VEGFR2 kinase, a key target in anti-angiogenic cancer therapy.[3][4]

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[5] Its high functional group tolerance and the stability of the organostannane reagents make it an invaluable tool in modern organic synthesis.[6] This application note provides a detailed guide to the Stille coupling of ethyl oxazole-2-carboxylate derivatives, offering a robust protocol for the synthesis of 5-aryl- and 5-heteroaryloxazole-2-carboxylates, key building blocks for novel therapeutic agents.

Mechanistic Insights: The Palladium-Catalyzed Stille Coupling Cycle

The Stille reaction proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the halo-oxazole (e.g., ethyl 5-bromooxazole-2-carboxylate) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The choice of the halogen on the oxazole ring is critical, with the reactivity order being I > Br > Cl.

  • Transmetalation: The organostannane reagent then transfers its organic group (R') to the Pd(II) complex, displacing the halide. This step is often the rate-determining step and can be influenced by the nature of the ligands on the palladium catalyst and the organic groups on the tin atom.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex, forming the new C-C bond in the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex R-Pd(II)-X      L2 Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Intermediate R-Pd(II)-R'      L2 Transmetalation->Pd(II) Intermediate Tin Halide Byproduct X-SnBu3 Transmetalation->Tin Halide Byproduct Reductive Elimination Reductive Elimination Pd(II) Intermediate->Reductive Elimination Coupled Product R-R' Reductive Elimination->Coupled Product Regenerated Catalyst Pd(0)L2 Reductive Elimination->Regenerated Catalyst Regenerated Catalyst->Pd(0)L2 Halo-oxazole R-X Halo-oxazole->Oxidative Addition Organostannane R'-SnBu3 Organostannane->Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Part 1: Synthesis of Ethyl 5-Bromooxazole-2-carboxylate (Starting Material)

A reliable synthesis of the halo-oxazole precursor is paramount. The following protocol is adapted from known procedures for the synthesis of similar brominated oxazole derivatives.[6][7]

Materials:

  • Ethyl oxazole-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Lithium hexamethyldisilazide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of ethyl oxazole-2-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (argon or nitrogen), add LiHMDS (1.1 equiv, 1.0 M solution in THF) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of NBS (1.2 equiv) in anhydrous THF (0.5 M) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford ethyl 5-bromooxazole-2-carboxylate.

Part 2: Stille Coupling of Ethyl 5-Bromooxazole-2-carboxylate with Aryl/Heteroarylstannanes

This protocol provides a general procedure for the Stille coupling. Optimization of the catalyst, ligand, and temperature may be necessary for specific substrates.

Materials:

  • Ethyl 5-bromooxazole-2-carboxylate

  • Aryl- or heteroaryltributylstannane (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)

  • Tri(2-furyl)phosphine (P(2-furyl)₃, 0.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous toluene

  • Potassium fluoride (KF, 2.0 equiv)

  • Celite

  • Ethyl acetate

  • Saturated aqueous potassium fluoride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add ethyl 5-bromooxazole-2-carboxylate (1.0 equiv), the aryl- or heteroaryltributylstannane (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), and P(2-furyl)₃ (0.2 equiv).

  • Add anhydrous DMF and anhydrous toluene (typically a 1:1 mixture, to achieve a concentration of ~0.1 M with respect to the bromo-oxazole).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the reaction mixture to a pre-heated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Add a saturated aqueous solution of potassium fluoride and stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 5-(hetero)aryloxazole-2-carboxylate.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes expected yields for the Stille coupling of ethyl 5-bromooxazole-2-carboxylate with various organostannanes based on literature precedents for similar couplings.

EntryOrganostannane (R'-SnBu₃)ProductExpected Yield (%)
1PhenyltributylstannaneEthyl 5-phenyloxazole-2-carboxylate75-85
24-MethoxyphenyltributylstannaneEthyl 5-(4-methoxyphenyl)oxazole-2-carboxylate80-90
33-PyridyltributylstannaneEthyl 5-(pyridin-3-yl)oxazole-2-carboxylate65-75
42-ThienyltributylstannaneEthyl 5-(thiophen-2-yl)oxazole-2-carboxylate70-80
5VinyltributylstannaneEthyl 5-vinyloxazole-2-carboxylate60-70

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction shows low conversion, consider increasing the reaction temperature or using a more active catalyst system, such as one employing a more electron-rich phosphine ligand like XPhos.[5] The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step.

  • Homocoupling of the Stannane: The formation of R'-R' byproduct can occur. This can often be minimized by ensuring the reaction is thoroughly degassed and run under a strictly inert atmosphere to prevent oxidative processes.

  • Difficulty in Removing Tin Byproducts: The use of a potassium fluoride workup is highly effective. If residual tin compounds remain, additional washes with KF solution or purification via preparative HPLC may be necessary.

  • Substrate Reactivity: Electron-rich aryl stannanes tend to react faster than electron-poor ones. For less reactive stannanes, longer reaction times or higher temperatures may be required.

Applications in Drug Discovery and Development

The synthesized 5-aryloxazole-2-carboxylate derivatives are valuable precursors for a variety of biologically active molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

As previously mentioned, 2-anilino-5-aryloxazoles have shown promise as VEGFR2 kinase inhibitors.[3][4] The synthetic route outlined in this application note provides a direct and efficient pathway to the key 5-aryloxazole core of these inhibitors, facilitating the exploration of this important chemical space for the development of new anticancer agents. Furthermore, the oxazole nucleus is a privileged structure in medicinal chemistry, and the introduction of diverse aryl and heteroaryl substituents via the Stille coupling allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential drug candidates.[1]

Conclusion

The Stille cross-coupling reaction is a highly effective method for the synthesis of 5-aryl- and 5-heteroaryloxazole-2-carboxylate derivatives. This application note provides a comprehensive guide, from the synthesis of the necessary starting materials to a detailed protocol for the coupling reaction, along with insights into the reaction mechanism and troubleshooting. The versatility of this methodology makes it a powerful tool for researchers and scientists in the field of drug discovery and development, enabling the efficient construction of complex molecular architectures with significant therapeutic potential.

References

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PMC. Retrieved from [Link]

  • ACS Publications. (2009). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Retrieved from [Link]

  • Khan, I., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2009). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Retrieved from [Link]

  • ResearchGate. (2014). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from [Link]

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • Semantic Scholar. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • ACS Omega. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved from [Link]

  • Beilstein Journals. (2019). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). Ethyl 2-bromooxazole-5-carboxylate. Retrieved from [Link]

  • PubMed. (2009). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Google Patents. (n.d.). Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.
  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Retrieved from [Link]

  • MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • Pharmacia. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Comprehensive Characterization of Ethyl 2-Oxazolecarboxylate

Abstract This document provides a comprehensive guide with detailed application notes and validated protocols for the analytical characterization of ethyl 2-oxazolecarboxylate (CAS No. 33036-67-8), a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide with detailed application notes and validated protocols for the analytical characterization of ethyl 2-oxazolecarboxylate (CAS No. 33036-67-8), a heterocyclic compound of significant interest in pharmaceutical and materials science research. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the structural integrity, identity, and purity of this key chemical intermediate. This guide covers fundamental techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering a multi-faceted approach to quality control and characterization.

Introduction

Ethyl 2-oxazolecarboxylate is a critical building block in organic synthesis, valued for its oxazole core. The precise characterization of this molecule is paramount to guarantee the reliability of downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) where purity and structural identity directly impact safety and efficacy.[1] This guide explains the causality behind experimental choices, providing field-proven insights to establish a self-validating system for the analysis of this compound.

Structural and Identity Verification

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of ethyl 2-oxazolecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1] For ethyl 2-oxazolecarboxylate, both ¹H and ¹³C NMR are required for complete structural elucidation.

Rationale: This protocol is designed to resolve the proton signals of the oxazole ring and the ethyl ester group, allowing for confirmation of their presence and connectivity through chemical shift and coupling patterns.

Instrumentation:

  • Spectrometer: 400 MHz or higher NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)[2]

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of ethyl 2-oxazolecarboxylate in approximately 0.7 mL of deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup: Tune and shim the spectrometer to the appropriate nucleus (¹H).

  • Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with 16-32 scans is typically sufficient.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal.

Data Interpretation: The expected chemical shifts (δ) and multiplicities are summarized in the table below. The quartet-triplet pattern is a classic indicator of an ethyl group.[3]

Assignment Expected δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (Oxazole)~8.2Singlet (s)N/A
H-5 (Oxazole)~7.8Singlet (s)N/A
-OCH₂CH₃~4.4Quartet (q)~7.1
-OCH₂CH₃~1.4Triplet (t)~7.1

Table 1: Expected ¹H NMR Data for Ethyl 2-Oxazolecarboxylate.

Rationale: ¹³C NMR complements the proton data by identifying all unique carbon environments within the molecule, including quaternary carbons like the carbonyl and C-2 of the oxazole ring which are not visible in ¹H NMR.[4]

Instrumentation:

  • Spectrometer: 100 MHz or higher (corresponding to 400 MHz ¹H)

  • Solvent & Standard: Same as for ¹H NMR.

Procedure:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Tune and shim the spectrometer to the ¹³C nucleus.

  • Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H spectrum.

Data Interpretation:

Assignment Expected δ (ppm)
C=O (Ester)~160
C-2 (Oxazole)~158
C-4 (Oxazole)~145
C-5 (Oxazole)~130
-OCH₂CH₃~62
-OCH₂CH₃~14

Table 2: Expected ¹³C NMR Data for Ethyl 2-Oxazolecarboxylate.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For ethyl 2-oxazolecarboxylate, this is crucial for confirming the ester carbonyl (C=O) and the C-O bonds, as well as vibrations associated with the oxazole ring.[5][6]

Instrumentation:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet

Protocol (ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values.

Data Interpretation:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (Oxazole)~3100-3150Medium
C-H stretch (Alkyl)~2900-3000Medium
C=O stretch (Ester)~1730-1750Strong
C=N stretch (Oxazole)~1630Medium
C-O stretch (Ester)~1250 & ~1100Strong

Table 3: Key IR Absorption Bands for Ethyl 2-Oxazolecarboxylate.[6][7]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural information through fragmentation patterns. This technique is definitive for confirming the molecular formula.

Instrumentation:

  • Mass Spectrometer: GC-MS (for volatile compounds) or LC-MS with Electrospray Ionization (ESI).

  • Ionization Mode: Electron Ionization (EI) for GC-MS or ESI for LC-MS.

Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[8]

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temp: 250 °C.

    • Oven Program: Start at 80°C, hold for 2 min, then ramp at 10°C/min to 280°C.

    • Carrier Gas: Helium at 1 mL/min.[9]

  • MS Method:

    • Ion Source Temp: 230 °C.

    • Ionization Energy: 70 eV (for EI).

    • Scan Range: m/z 40-450.[10]

  • Data Analysis: Identify the molecular ion peak [M]⁺ and characteristic fragment ions.

Data Interpretation:

  • Molecular Weight: 141.13 g/mol .

  • Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 141.

  • Key Fragments: Expect to see fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a peak at m/z = 96, and loss of the entire ester group (-COOC₂H₅, m/z = 73) resulting in a peak at m/z = 68 (the oxazole ring cation).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the industry-standard method for assessing the purity of non-volatile compounds and quantifying impurities.[1] A reversed-phase HPLC (RP-HPLC) method is ideal for separating ethyl 2-oxazolecarboxylate from potential starting materials, by-products, or degradation products.[11][12]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:Water) B Prepare Standard Solution (~0.5 mg/mL in ACN) C Prepare Sample Solution (~0.5 mg/mL in ACN) D Equilibrate HPLC System with Mobile Phase C->D E Inject Standard & Sample D->E F Acquire Chromatogram (UV Detection) E->F G Integrate Peaks F->G H Calculate Purity (% Area Normalization) G->H

Caption: Workflow for HPLC Purity Assessment.

Instrumentation:

  • HPLC System: A standard HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Software: Chromatography Data System (CDS) for instrument control and data processing.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water. A common starting point is a 60:40 (v/v) mixture. For MS compatibility, 0.1% formic acid can be added to both solvents.[1][13]

  • Standard Preparation: Accurately weigh and dissolve ethyl 2-oxazolecarboxylate reference standard in acetonitrile to a final concentration of 0.5 mg/mL.[14]

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.[1][15]
Mobile Phase Acetonitrile : Water (60:40 v/v)Offers good resolution for oxazole derivatives.[13]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[1]
Column Temp. 30 °CEnsures reproducible retention times.[1]
Injection Vol. 10 µLTypical volume for analytical HPLC.[1]
Detection UV at 254 nmThe oxazole ring provides strong UV absorbance at this wavelength.
  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Determine the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Analytical_Techniques cluster_methods Characterization Methods cluster_info Information Obtained Compound Ethyl 2-Oxazolecarboxylate NMR NMR Spectroscopy ¹H NMR ¹³C NMR IR IR Spectroscopy Functional Group ID MS Mass Spectrometry Molecular Weight Fragmentation HPLC HPLC Purity Quantification Structure Structural Framework NMR->Structure IR->Structure Identity Molecular Formula & Weight MS->Identity Purity Impurity Profile HPLC->Purity

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Stille coupling reactions with oxazole substrates

Technical Support Center: Stille Coupling with Oxazole Substrates Ticket ID: STILLE-OX-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Introduction: The Oxazole Challenge W...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stille Coupling with Oxazole Substrates

Ticket ID: STILLE-OX-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Introduction: The Oxazole Challenge

Welcome to the technical support hub for palladium-catalyzed cross-coupling. You are likely here because your Stille coupling involving an oxazole core is failing.

Oxazoles are "privileged scaffolds" in drug discovery but are notoriously difficult coupling partners. The presence of the basic nitrogen (N3) and the electronegative oxygen (O1) creates a perfect storm for two primary failure modes: Catalyst Poisoning (coordination to Pd) and Substrate Instability (protodestannylation).

This guide does not offer generic advice. It provides a root-cause analysis and specific, self-validating protocols to rescue your reaction.

Diagnostic Workflow

Before altering reagents, locate your failure mode on the decision tree below.

StilleTroubleshooting Start Start: Analyze LCMS/NMR Result1 Starting Material (SM) Remains Unchanged Start->Result1 No Conversion Result2 SM Consumed, But No Product (De-stannylation) Start->Result2 Mass = SM - Sn + H Result3 Product Formed but Low Yield/Slow Start->Result3 < 50% Conversion Diagnosis1 Catalyst Poisoning or Oxidative Addition Failure Result1->Diagnosis1 Diagnosis2 Protodestannylation (Unstable Stannane) Result2->Diagnosis2 Diagnosis3 Transmetallation Step is Rate-Limiting Result3->Diagnosis3 Action1 Switch to Bulky Ligands (XPhos) or AsPh3 Diagnosis1->Action1 Action2 Switch Coupling Partners (Reverse Stille) or Add Base Diagnosis2->Action2 Action3 Add Cu(I) Salts (The Copper Effect) Diagnosis3->Action3

Figure 1: Diagnostic decision tree for Stille coupling failures.

Module 1: Catalyst Deactivation (The "Poisoning" Issue)

Symptom: The reaction stalls immediately. The solution may remain clear or precipitate Pd black early. Root Cause: The oxazole nitrogen is a good


-donor. It displaces your phosphine ligands, forming a stable, unreactive complex 

. This shuts down the catalytic cycle before oxidative addition can occur.

Troubleshooting Protocol:

  • Abandon

    
    :  Triphenylphosphine is too labile and not bulky enough to prevent N-coordination.
    
  • The "Farina" Solution (

    
    ):  Switch to 
    
    
    
    (source of Pd(0)) and Triphenylarsine (
    
    
    ) as the ligand.
    • Why: Arsenic binds Pd more weakly than phosphorus, accelerating the rate-determining step, but

      
       is bulky enough and electronically distinct, often preventing the "poisoning" effect better than 
      
      
      
      in specific heterocycles [1].
  • The Modern Solution (Bulky Phosphines): Use dialkylbiaryl phosphines like XPhos or SPhos .

    • Why: These ligands are massive. They create a "roof" over the Pd center, physically blocking the approach of the oxazole nitrogen while still allowing the oxidative addition of the halide [2].

ComponentStandard (Avoid)Recommended (Try First)High Performance
Pre-catalyst



Ligand


(ratio 1:4 Pd:L)
XPhos or

Solvent THFDMF or NMP (High T)Toluene/Dioxane

Module 2: Sluggish Reactivity (The "Copper Effect")

Symptom: Reaction works but is agonizingly slow (24-48h) or stops at 50% conversion. Root Cause: The transmetallation step (transfer of the organic group from Sn to Pd) is the bottleneck. Oxazoles are electron-deficient, making the C-Sn bond less nucleophilic.

The Fix: The Copper Effect Adding Copper(I) Iodide (CuI) creates a "shunt" pathway. The organic group transfers from Tin to Copper (forming a transient organocopper species), which is far more reactive toward Palladium than the tin reagent is [3].

CopperEffect Stannane Stannyl-Oxazole (Unreactive) OrganoCu Oxazolyl-Cu (Highly Reactive) Stannane->OrganoCu Transmetallation 1 (Sn to Cu) CuI CuI (Additive) CuI->OrganoCu Product Coupled Product OrganoCu->Product Transmetallation 2 (Cu to Pd) Pd_Complex Pd(II)-Ar-X Pd_Complex->Product

Figure 2: The mechanistic "shunt" provided by Copper(I) salts.

Protocol:

  • Add 10-20 mol% CuI to the reaction mixture.

  • Critical: You must use a polar aprotic solvent (DMF or NMP) for the copper effect to work efficiently. It is less effective in Toluene.

  • Note: CsF (2.0 equiv) is often added alongside CuI to precipitate insoluble

    
    , driving the equilibrium forward.
    

Module 3: Substrate Stability (Protodestannylation)

Symptom: You observe the formation of the unsubstituted oxazole (mass = starting material minus


 plus 

). Root Cause: The C2 position of oxazole is acidic. The C-Sn bond at the 2-position is extremely labile toward protonolysis, even by trace moisture or acidic protons on the glass surface.

Stability Hierarchy:

  • 5-Stannyl Oxazole: Moderately Stable.

  • 4-Stannyl Oxazole: Stable.

  • 2-Stannyl Oxazole: Highly Unstable. (Avoid if possible).

The "Reverse Stille" Strategy: If you are trying to couple a 2-stannyl oxazole and failing, stop. The thermodynamics are fighting you.

  • Invert the polarity: Use 2-halooxazole (electrophile) + Aryl-stannane (nucleophile).

  • Why: 2-halooxazoles are stable and highly reactive electrophiles for oxidative addition. Aryl stannanes are generally stable. This completely bypasses the unstable 2-stannyl oxazole intermediate.

If you MUST use 2-stannyl oxazole:

  • Dry Everything: Flame-dry glassware; use anhydrous solvents (DMF/Dioxane).

  • Base Additive: Add 1-2 equivalents of anhydrous base (e.g.,

    
     or DIPEA) to scavenge any stray protons.
    
  • One-Pot: Generate the stannane in situ (via lithiation of oxazole +

    
    ) and add the catalyst/electrophile immediately without isolation [4].
    

Module 4: Purification (Tin Removal)

Symptom: Product is oily and contaminated with toxic tin residues (


). NMR shows "grease" peaks in the alkyl region (0.8 - 1.6 ppm).

Standard Operating Procedure (The KF Method): Do not rely on standard columns to remove tin. Organotin halides streak on silica.

  • The KF/Silica Slurry:

    • Dissolve crude mixture in Ether or EtOAc.[1]

    • Add a saturated aqueous solution of Potassium Fluoride (KF) (~10 mL per mmol Sn).

    • Stir vigorously for 2 hours. A white polymeric precipitate (

      
      ) will form.
      
    • Filter through a pad of Celite mixed with silica.[2]

    • Mechanism:[3][4][5] Fluoride has a high affinity for Tin.

      
       is insoluble in organic solvents and acts as a polymer.
      
  • The Basic Alumina Alternative:

    • If your product is acid-sensitive, run a short plug filtration using 10% ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      -doped Silica  or Basic Alumina. The tin byproducts bind strongly to the basic stationary phase.
      

References

  • Farina, V., & Krishnan, B. (1991).[5] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585-9595.[5] Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the Stille cross-coupling of organostannanes with aryl and heteroaryl chlorides and bromides. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry, 59(20), 5905-5911. Link

  • Verrier, C., et al. (2011). Direct Palladium-Catalyzed Arylation of Oxazoles. Chemical Science, 2, 1163-1166. Link

Sources

Optimization

Catalyst selection for efficient cross-coupling of ethyl oxazole-2-carboxylate

Executive Summary You are working with ethyl oxazole-2-carboxylate , a substrate that presents a unique "stability-reactivity" paradox. The C2-ester activates the ring for nucleophilic attack (making it prone to ring-ope...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with ethyl oxazole-2-carboxylate , a substrate that presents a unique "stability-reactivity" paradox. The C2-ester activates the ring for nucleophilic attack (making it prone to ring-opening or hydrolysis) while simultaneously deactivating the ring toward electrophilic substitution.

For efficient cross-coupling, the industry standard is Palladium-Catalyzed Direct C–H Arylation at the C5 position . This pathway avoids the need for pre-functionalization (e.g., halogenation of the oxazole) and is generally superior to decarboxylative methods unless the removal of the ester is intended.

This guide prioritizes the Concerted Metalation-Deprotonation (CMD) mechanism, which allows for high regioselectivity at C5 while preserving the sensitive C2-ester.

Module 1: Catalyst & Ligand Selection Logic

The choice of catalyst depends heavily on your electrophile (Aryl Halide) and the specific failure mode you are trying to avoid (decarboxylation vs. low conversion).

The "Gold Standard" System

For most applications (Aryl Bromides/Iodides), the following system offers the highest robustness:

  • Precursor: Pd(OAc)₂ (Stable, generates active Pd(0) in situ)

  • Ligand: P(t-Bu)₃ (or its HBF₄ salt) or XPhos .

    • Why: These electron-rich, bulky phosphines facilitate the oxidative addition of the aryl halide and, crucially, prevent catalyst deactivation by the nitrogen atom of the oxazole.

  • Base: Cs₂CO₃ or K₂CO₃ (Anhydrous).

    • Why: Carbonate bases are strong enough to support the CMD mechanism but, unlike alkoxides (e.g., KOtBu), they minimize the risk of hydrolyzing the ethyl ester.

  • Additive: Pivalic Acid (PivOH) (30 mol%).

    • Why:Critical Component. PivOH acts as a proton shuttle, lowering the energy barrier for C–H bond cleavage at the C5 position via the CMD pathway.

Catalyst Decision Matrix

CatalystSelection Start Select Coupling Partner ArI Aryl Iodide Start->ArI ArBr Aryl Bromide Start->ArBr ArCl Aryl Chloride Start->ArCl Simple Standard System: Pd(OAc)2 + PPh3 Solvent: Toluene ArI->Simple High Reactivity Robust CMD System: Pd(OAc)2 + P(t-Bu)3 Additive: PivOH Solvent: Xylene/DMA ArBr->Robust Balance Cost/Yield HighEnergy High Activity System: Pd2(dba)3 + XPhos Base: Cs2CO3 Solvent: 1,4-Dioxane ArCl->HighEnergy Difficult Substrate

Figure 1: Decision tree for catalyst selection based on electrophile reactivity. Note that Aryl Chlorides require bulky, electron-rich ligands (XPhos/Buchwald type) to facilitate oxidative addition.

Module 2: Troubleshooting & FAQs

Q1: My reaction turns black and stalls after 1 hour. What is happening? Diagnosis: Catalyst decomposition ("Pd-black" formation). The Fix:

  • Ligand Ratio: Ensure your Ligand:Pd ratio is at least 2:1 (monodentate) or 1.2:1 (bidentate).

  • Oxazole Poisoning: The oxazole nitrogen can coordinate to Pd, shutting down the cycle. Switch to a bulkier ligand like XPhos or JackiePhos to sterically discourage N-coordination.

  • Oxygen Leak: Phosphines like P(t-Bu)₃ are air-sensitive. Verify your inert gas line.

Q2: I am observing significant decarboxylation (loss of the ester). Diagnosis: Thermal instability or presence of Copper. The Fix:

  • Remove Copper: If you are using a Cu-co-catalyst (common in some azole couplings), stop. Copper lowers the decarboxylation temperature of azole-2-carboxylates.

  • Lower Temperature: Limit reaction temperature to 100°C.

  • Switch Base: If using K₃PO₄, switch to Cs₂CO₃. Phosphate bases can sometimes promote decarboxylative pathways more than carbonates in specific solvents.

Q3: The ester is hydrolyzing to the acid. Diagnosis: Wet solvent or hygroscopic base. The Fix:

  • Water Control: Use anhydrous solvents (DMA or Toluene) stored over molecular sieves.

  • Base Choice: Avoid hydroxides (NaOH, KOH) and alkoxides (NaOtBu). Use anhydrous K₂CO₃ or Cs₂CO₃.

Q4: I see a mixture of C5 and C4 arylation. Diagnosis: Poor regiocontrol. The Fix:

  • Solvent Switch: Switch from non-polar (Toluene) to polar aprotic (DMA or DMF). Polar solvents favor the CMD mechanism at the more acidic C5 position.

  • Sterics: Use a bulkier ligand (e.g., JohnPhos ). The C4 position is sterically adjacent to the ethyl ester; a bulky ligand will naturally prefer the distal C5 position.

Module 3: Optimized Experimental Protocol

Protocol: C5-Selective Arylation of Ethyl Oxazole-2-Carboxylate Target: Coupling with Aryl Bromides

ComponentEquivalentsRole
Ethyl oxazole-2-carboxylate 1.0 equivNucleophile (C-H substrate)
Aryl Bromide 1.2 equivElectrophile
Pd(OAc)₂ 5 mol%Catalyst Precursor
P(t-Bu)₃ · HBF₄ 10 mol%Ligand (High activity, bulky)
Cs₂CO₃ 2.0 equivBase (Anhydrous)
Pivalic Acid (PivOH) 30 mol%CMD Promoter
DMA (N,N-Dimethylacetamide) [0.2 M]Solvent (Polar aprotic)

Step-by-Step Workflow:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Solids: Add Pd(OAc)₂ (5 mol%), P(t-Bu)₃·HBF₄ (10 mol%), Cs₂CO₃ (2.0 eq), and Pivalic Acid (0.3 eq).

    • Note: Weighing Pivalic acid can be tricky; it is often easier to add it as a stock solution in DMA.

  • Substrates: Add Ethyl oxazole-2-carboxylate (1.0 eq) and the Aryl Bromide (1.2 eq).

  • Solvent: Add anhydrous DMA to reach a concentration of 0.2 M.

  • Degas: Sparge with Argon for 5-10 minutes (or freeze-pump-thaw x3).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. If the ester is cleaving, lower T to 80°C and extend time.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA, dry over Na₂SO₄, and concentrate.

Mechanism & Troubleshooting Flow

ReactionMechanism Start Reaction Start OxAdd Oxidative Addition (Pd0 inserts into Ar-Br) Start->OxAdd CMD CMD Step (C-H Activation at C5) OxAdd->CMD PivOH assists Fail1 Failure: Pd Black (Ligand dissociation) OxAdd->Fail1 Lack of bulky ligand RedElim Reductive Elimination (Product Release) CMD->RedElim Fail2 Failure: C4 Coupling (Poor regiocontrol) CMD->Fail2 Non-polar solvent Fail3 Failure: Decarboxylation (T > 120°C or Cu present) CMD->Fail3 Overheating

Figure 2: Mechanistic pathway of CMD arylation showing critical failure points (red) and their causes.

References
  • Strotman, N. A., et al. (2010).[1][2] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[1][2] Organic Letters, 12(16), 3578–3581.

  • Verrier, C., et al. (2011).[3] "Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles." Chemistry – A European Journal, 17(51), 14450–14463.[3]

  • Besselièvre, F., et al. (2009).[4] "C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles."[4] Synthesis, 2009(20), 3511–3512.

Sources

Troubleshooting

Technical Support Center: Reactivity Modulation of Ethyl Oxazole-2-Carboxylate

Case Reference: EO2C-REACT-V4 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active Executive Summary Ethyl oxazole-2-carboxylate (EO2C) presents a unique reactivity profile due to the synergi...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: EO2C-REACT-V4 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active

Executive Summary

Ethyl oxazole-2-carboxylate (EO2C) presents a unique reactivity profile due to the synergistic electron-withdrawing effects of the oxazole ring (an azadiene) and the C2-ester moiety. This combination renders the ring highly electron-deficient, significantly altering its behavior compared to electron-rich oxazoles (e.g., 5-ethoxy-4-methyloxazole used in Vitamin B6 synthesis).

This guide addresses the three most common support tickets we receive regarding EO2C:

  • Low yields in Cycloadditions (Diels-Alder): Due to orbital mismatching.

  • Regioselectivity failure in C-H Functionalization: Solvent-induced catalyst poisoning.

  • Unexpected degradation: Hydrolytic instability of the C2-ester vs. Ring opening.

Module 1: Troubleshooting Diels-Alder Cycloadditions

The Issue: Users frequently report <20% yields when attempting to synthesize substituted pyridines or furans using EO2C as the diene, often observing unreacted starting material even after reflux.

Technical Diagnosis: EO2C is an electron-deficient diene. Unlike electron-rich oxazoles that react readily with maleimides (Normal Electron Demand), EO2C requires Inverse Electron Demand Diels-Alder (IEDDA) conditions. It reacts best with electron-rich dienophiles (e.g., enamines, enol ethers). Furthermore, the transition state is highly sensitive to solvent polarity due to the dipole moment changes during the approach.

Optimization Protocol: Solvent & Thermal Management
ParameterStandard Condition (Fail)Optimized Condition (Pass)Mechanistic Rationale
Dienophile Acrylates / MaleimidesEnamines / Vinyl EthersHOMO-LUMO Gap: EO2C (Low LUMO) requires a High HOMO partner (electron-rich).
Solvent Ethanol / THFToluene / Xylenes Thermal Ceiling: Reaction often requires >110°C to overcome the aromaticity barrier of the oxazole ring.
Additives NoneLewis Acid (e.g., ZnCl₂) Lowers the LUMO of the diene (EO2C), accelerating the reaction rate [1].
Workflow Visualization: The Cycloaddition Pathway

DielsAlder_Pathway cluster_solvent Solvent Criticality Start Ethyl Oxazole-2-Carboxylate (Diene) TS Transition State (Highly Polarized) Start->TS + Dienophile High T (>110°C) Dienophile Electron-Rich Dienophile (e.g., Enamine) Dienophile->TS Adduct Bicyclic Intermediate TS->Adduct [4+2] Cycloaddition Product Substituted Pyridine (Aromatized) Adduct->Product Retro-Diels-Alder (- H2O/Alcohol) Note Avoid protic solvents (Stabilize reactants > TS) Note->TS

Figure 1: Reaction pathway for the conversion of EO2C to pyridines. Note that polar solvents can stabilize the ground state of the polar oxazole more than the transition state, effectively raising the activation energy.

Module 2: C-H Activation & Functionalization

The Issue: When attempting Pd-catalyzed arylation at the C5 position, users report loss of regioselectivity or catalyst deactivation (black precipitate).

Technical Diagnosis: The C2-ester group can act as a directing group or a chelator. In non-polar solvents, the ester carbonyl may coordinate to the Palladium center, inhibiting the catalytic cycle or altering the mechanism from a Concerted Metallation-Deprotonation (CMD) to a coordination-driven pathway.

Solvent Dielectric & Coordination Guide
  • For C5-Arylation (Preferred): Use Polar Aprotic Solvents (DMSO, DMF, DMA) .

    • Why? High dielectric constants dissociate the Pd-Ester chelate, freeing the metal center to interact with the acidic C5-H bond via the CMD mechanism (often using pivalate or carbonate bases) [2].

  • For C4-Functionalization (Rare): Use Non-polar Solvents (Toluene) .

    • Why? Promotes coordination of the C2-carbonyl to the metal, potentially directing activation closer to the C4 position (though C5 remains electronically favored).

Troubleshooting FAQ

Q: Why does my reaction turn black immediately in THF? A: This indicates "Pd-black" formation (catalyst decomposition). THF does not sufficiently stabilize the Pd(II) species at the high temperatures required for oxazole C-H activation.

  • Fix: Switch to DMA (Dimethylacetamide) or t-Amyl alcohol . Add a phosphine ligand (e.g., PPh3 or XPhos) to stabilize the metal center.

Q: Can I use Cu-catalysis instead of Pd? A: Yes, for specific couplings (e.g., Glaser coupling or etherification). However, Copper is highly sensitive to the C2-carboxylate chelation. You must use bidentate ligands (e.g., phenanthroline) to out-compete the substrate for the metal center.

Module 3: Stability & Storage (Hydrolysis vs. Ring Opening)

The Issue: "My stock solution of EO2C degraded after 1 week at room temperature."

Technical Diagnosis: EO2C suffers from two distinct degradation pathways depending on the pH and solvent:

  • Base-Mediated: Hydrolysis of the ethyl ester to the carboxylic acid (rapid). The oxazole ring remains intact.

  • Acid-Mediated: Hydrolysis/Opening of the oxazole ring (slower, but irreversible).

Solvent Compatibility Matrix
Solvent ClassCompatibilityRisk FactorRecommendation
Alcohols (MeOH, EtOH) Low TransesterificationAvoid for storage. Use only if reactant is the same alcohol.
Chlorinated (DCM, CHCl₃) High Acidic ImpuritiesPass through basic alumina before use to remove HCl traces that open the ring.
Ethers (THF, Et₂O) Medium Peroxide FormationUse BHT-stabilized or freshly distilled. Peroxides can oxidize the oxazole C4-C5 bond.
Water/Buffer Zero HydrolysisStrictly anhydrous conditions required.
Decision Tree: Solvent Selection

Solvent_Selection Start Select Solvent for EO2C ReactionType Reaction Type? Start->ReactionType DielsAlder Diels-Alder / Cycloaddition ReactionType->DielsAlder CHActivation Metal Catalysis (C-H Act.) ReactionType->CHActivation Storage Storage / Dilution ReactionType->Storage TempReq Temp > 100°C Required? DielsAlder->TempReq MechType Mechanism: CMD? CHActivation->MechType Anhydrous Rec: Anhydrous Acetonitrile (-20°C Storage) Storage->Anhydrous Toluene Rec: Toluene / Xylene (Thermodynamic Control) TempReq->Toluene Yes DCM Rec: DCM (Low Temp) (Kinetic Control) TempReq->DCM No (Lewis Acid Cat.) Polar Rec: DMSO / DMA (Promotes C5 Selectivity) MechType->Polar Yes (Standard)

Figure 2: Logic flow for selecting the appropriate solvent based on thermodynamic and mechanistic requirements.

References

  • Vertex AI Search. (2025). Oxazole as an electron-deficient diene in the Diels-Alder reaction. National Institutes of Health. 1[2]

  • SciSpace. (2025). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling. ResearchGate. 3

  • MedChemExpress. (2025). Ethyl oxazole-4-carboxylate Product Data Sheet. 4[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Ethyl Oxazole-2-carboxylate for Researchers and Drug Development Professionals

Ethyl oxazole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science, finding application in the synthesis of a wide range of biologically active compounds and functional mat...

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl oxazole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science, finding application in the synthesis of a wide range of biologically active compounds and functional materials. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic methodologies for ethyl oxazole-2-carboxylate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid in the selection of the most suitable method for a given application.

Introduction to Ethyl Oxazole-2-carboxylate

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is present in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 2-carboxylate functionality of the title compound provides a versatile handle for further chemical transformations, making it a key intermediate in the construction of more complex molecular architectures.

Key Synthetic Strategies: A Comparative Overview

Several synthetic routes to ethyl oxazole-2-carboxylate have been developed, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will focus on two prominent and illustrative approaches:

  • The Robinson-Gabriel Synthesis and its Analogs: A classic and reliable method involving the cyclodehydration of an α-acylamino carbonyl compound.

  • Modern Approaches from Acyclic Precursors: Flexible methods that construct the oxazole ring from readily available linear starting materials.

A summary of the key performance indicators for these methods is presented in the table below.

Synthesis MethodKey Starting MaterialsReagentsTypical YieldKey AdvantagesKey Disadvantages
Modified Robinson-Gabriel Synthesis Ethyl 2-chloroacetoacetate, FormamideConcentrated H₂SO₄ModerateUtilizes readily available starting materials.Harsh reaction conditions (strong acid, high temperature).
Van Leusen-type Synthesis Ethyl isocyanoacetate, Formic Acid1,1'-Carbonyldiimidazole (CDI), TriethylamineHigh (84% for isomer)Milder reaction conditions, high yield demonstrated for the regioisomer.Isocyanates can be hazardous.

Method 1: Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, traditionally involving the cyclization of 2-acylamino-ketones.[1] A modification of this approach, utilizing readily available starting materials, provides a direct route to substituted oxazole esters.

Mechanistic Rationale

The reaction proceeds through the initial formation of an α-formamido-β-ketoester intermediate from the reaction of an α-halo-β-ketoester with a formamide source. Under strong acid catalysis, the enol form of the ketoester undergoes intramolecular cyclization via nucleophilic attack of the amide oxygen onto the protonated enol. Subsequent dehydration of the resulting oxazoline intermediate furnishes the aromatic oxazole ring. The strong acid acts as both a catalyst for the cyclization and a dehydrating agent.

Robinson_Gabriel_Mechanism A Ethyl 2-formamido-3-oxobutanoate (Enol form) B Protonated Enol A->B H⁺ C Oxazoline Intermediate B->C Intramolecular Cyclization D Ethyl oxazole-2-carboxylate C->D -H₂O

Caption: Mechanism of the Modified Robinson-Gabriel Synthesis.

Experimental Protocol

A detailed protocol for a synthesis analogous to that of ethyl oxazole-2-carboxylate, specifically for ethyl 2-(4-chlorophenyl)-4-methyl-5-oxazolecarboxylate, is presented here to illustrate the general procedure.

Materials:

  • Formamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl 2-chloroacetoacetate (or a suitable precursor for the target molecule)

  • Diethyl ether

  • 1N Hydrochloric acid (HCl)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To 90 g (2 mol) of formamide, add 19.6 g (0.2 mol) of concentrated sulfuric acid dropwise over 10 minutes, maintaining the temperature below 10°C with external cooling.

  • To this solution, add 26.8 g (0.09 mol) of ethyl 2-(4-chlorobenzoyloxy)-3-oxo-butyrate and heat the stirred solution at 140°C for 2 hours.

  • Cool the reaction mixture and partition it between 400 ml of water and 300 ml of diethyl ether.

  • Separate the organic phase and wash it twice with 200 ml of 1N hydrochloric acid and once with 200 ml of water.

  • Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Note: For the synthesis of the unsubstituted ethyl oxazole-2-carboxylate, a starting material like ethyl 2-formamido-3-oxopropanoate would be required. The harsh conditions, however, may lead to side reactions and lower yields.

Method 2: Van Leusen-type Synthesis from Ethyl Isocyanoacetate

Mechanistic Rationale

This synthesis proceeds via a [3+2] cycloaddition-elimination pathway. Formic acid is first activated by a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), to form a reactive mixed anhydride. The isocyanoacetate, in the presence of a base like triethylamine, acts as a nucleophile, attacking the activated formic acid derivative. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of water to afford the aromatic oxazole ring.

Van_Leusen_Mechanism A Formic Acid + CDI B Activated Formic Acid A->B Activation D Nucleophilic Attack B->D C Ethyl Isocyanoacetate + Et₃N C->D Addition E Cyclization Intermediate D->E Intramolecular Cyclization F Ethyl oxazole-4-carboxylate E->F -H₂O

Caption: Plausible mechanism for a Van Leusen-type synthesis.

Experimental Protocol (for Ethyl Oxazole-4-carboxylate)

This protocol details the synthesis of the 4-carboxylate isomer and serves as a template for the development of a synthesis for the 2-carboxylate target.[2]

Materials:

  • Formic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl isocyanoacetate

  • Triethylamine (Et₃N)

  • Diethyl ether (Et₂O)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of formic acid (8.62 mL, 228 mmol) in dry THF (200 mL), add CDI (37.05 g, 228 mmol) portion-wise. A gas evolution will be observed.

  • Stir the mixture for 30 minutes to form a sol.

  • Add a solution of ethyl isocyanoacetate (25 mL, 228 mmol) and triethylamine (60.5 mL, 434 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour, then heat under reflux overnight.

  • After cooling to room temperature, add water and extract the mixture with diethyl ether (3 times).

  • Combine the organic phases, dry with magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: ethyl acetate/heptane) to yield ethyl oxazole-4-carboxylate (27.2 g, 84% yield).[2]

Adaptation for Ethyl Oxazole-2-carboxylate: To synthesize the 2-carboxylate isomer, one would conceptually need to start with a C2-building block that incorporates the ester functionality and a C4/C5 building block. A plausible, though not explicitly found, route could involve the reaction of ethyl oxalyl chloride with an appropriate aminoacetaldehyde equivalent, followed by cyclization.

Spectroscopic Characterization of Ethyl Oxazole-2-carboxylate

Accurate characterization of the final product is crucial. While a complete set of spectra for ethyl oxazole-2-carboxylate was not found in the initial search, typical spectroscopic data for related oxazole derivatives can be used as a reference.

  • ¹H NMR: The proton NMR spectrum of an ethyl ester will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl group. The protons on the oxazole ring will appear in the aromatic region, with their chemical shifts and coupling constants being indicative of their positions.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the oxazole ring. The chemical shifts of the oxazole ring carbons are characteristic of the heterocyclic system.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹. Characteristic bands for the C=N and C-O-C stretching vibrations of the oxazole ring will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of ethyl oxazole-2-carboxylate (141.13 g/mol ). The fragmentation pattern can provide further structural information.

Conclusion and Recommendations

Both the modified Robinson-Gabriel synthesis and the Van Leusen-type approach offer viable pathways to oxazole-2-carboxylates.

  • The Modified Robinson-Gabriel Synthesis is a classical method that utilizes simple and inexpensive starting materials. However, the harsh reaction conditions, including the use of strong acids and high temperatures, may not be suitable for substrates with sensitive functional groups and can lead to lower yields.

  • The Van Leusen-type Synthesis , as demonstrated by the high-yielding synthesis of the 4-carboxylate isomer, represents a milder and more efficient alternative. This method is likely to be more amenable to a wider range of substrates and is generally preferred for laboratory-scale synthesis where higher yields and cleaner reactions are desired.

For researchers embarking on the synthesis of ethyl oxazole-2-carboxylate, it is recommended to first attempt a Van Leusen-type approach, adapting the conditions reported for the 4-carboxylate isomer. Should this prove unsuccessful, the modified Robinson-Gabriel synthesis provides a more classical, albeit potentially lower-yielding, alternative. In all cases, careful monitoring of the reaction and thorough characterization of the product using the spectroscopic methods outlined above are essential for a successful outcome.

References

  • Google Patents. (n.d.).

Sources

Comparative

Comparative Reactivity Guide: Ethyl Oxazole-2-carboxylate vs. Oxazole-4/5-Carboxylates

The following guide provides an in-depth technical comparison of Ethyl Oxazole-2-carboxylate against its more common isomers (4- and 5-carboxylates). This content is structured for application scientists and medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Ethyl Oxazole-2-carboxylate against its more common isomers (4- and 5-carboxylates). This content is structured for application scientists and medicinal chemists requiring actionable data on synthesis, stability, and divergent reactivity profiles.

Executive Summary: The "Orphan" Isomer

While ethyl oxazole-4-carboxylate and ethyl oxazole-5-carboxylate are staples in heterocyclic synthesis (often used as precursors for Vitamin B6 analogs or peptide mimetics), ethyl oxazole-2-carboxylate (CAS 33036-67-8) presents a unique and often challenging reactivity profile.

The placement of the electron-withdrawing ester group at the C2 position—the carbon flanked by both the nitrogen and oxygen atoms—creates a highly electron-deficient "push-pull" system. This significantly alters its behavior in cycloadditions and nucleophilic substitutions compared to its isomers.

Core Comparison Matrix
FeatureEthyl Oxazole-2-carboxylate (C2-Ester)Ethyl Oxazole-4-carboxylate (C4-Ester)Ethyl Oxazole-5-carboxylate (C5-Ester)
Electronic State Highly Electron Deficient (Activated)Moderately Electron DeficientElectron Rich (at C2/C4)
C-H Activation Site C5 (C4 is inert)C2 (Most Acidic, pKa ~20)C2 (Most Acidic)
Diels-Alder Mode Inverse Electron Demand (IEDDA) Reacts with electron-rich dienophiles.[1]Normal Electron Demand Reacts with electron-poor dienophiles.Normal Electron Demand Reacts with electron-poor dienophiles.
Hydrolytic Stability Low . Prone to ring opening (nucleophilic attack at C2).High . Ester hydrolyzes to acid without ring opening.Moderate . Stable under mild conditions.
Primary Use Specialized IEDDA diene; C5-functionalization.[2][3]Precursor for oxazole C2-functionalization.[4][5]Synthesis of pyridoxine (Vit B6) analogs.

Electronic Profiling & Reactivity Logic

The C2 "Hotspot"

In a standard oxazole ring, the C2 position is the most electron-deficient due to the inductive withdrawal of the adjacent Nitrogen (N3) and Oxygen (O1).

  • In 4- or 5-esters: The C2 proton is acidic (pKa ~20) and is the primary site for lithiation or Pd-catalyzed C-H activation.

  • In the 2-ester: The ester group further depletes electron density at C2. This makes the C2 carbon highly susceptible to nucleophilic attack, often leading to ring cleavage rather than simple ester hydrolysis.

Diagram 1: Divergent Reaction Pathways

The following decision tree illustrates how the ester position dictates the available synthetic pathways.

OxazoleReactivity Start Oxazole Ester Isomer C2 2-Carboxylate (Electron Deficient Ring) Start->C2 C4_5 4- or 5-Carboxylate (Electron Rich/Neutral Ring) Start->C4_5 IEDDA Diels-Alder (IEDDA) Reacts w/ Enol Ethers C2->IEDDA LUMO(diene) lowered RingOpen Nucleophilic Attack Risk: Ring Opening C2->RingOpen C2 highly electrophilic C5_Act C-H Activation Target: C5 Position C2->C5_Act C2 blocked NEDDA Diels-Alder (Normal) Reacts w/ Maleimides/Acrylates C4_5->NEDDA HOMO(diene) raised C2_Act C-H Activation Target: C2 Position C4_5->C2_Act C2 proton acidic StableHyd Hydrolysis Yields Stable Acid C4_5->StableHyd Ring stable

Caption: Divergence in reactivity driven by ester position. Note the shift from Normal to Inverse Demand Diels-Alder for the 2-isomer.

Detailed Experimental Protocols

Protocol A: Handling Ethyl Oxazole-2-carboxylate (Stability Precaution)

Context: Unlike the 4-isomer, the 2-isomer is prone to decarboxylation and ring opening under vigorous basic conditions.

  • Storage: Store neat liquid at 2–8°C under Argon. Avoid prolonged exposure to moisture.

  • Hydrolysis (Caution): Do NOT use harsh bases (e.g., NaOH/reflux).

    • Recommended: Use LiOH (1.1 equiv) in THF/Water (3:1) at 0°C. Monitor by TLC. Acidify carefully to pH 4 with 1M HCl; lower pH may trigger decarboxylation of the free acid.

Protocol B: Inverse Electron Demand Diels-Alder (IEDDA)

Objective: Synthesis of substituted pyridines using the 2-ester as an electron-deficient diene. Scope: This reaction works best with electron-rich dienophiles (e.g., ethyl vinyl ether), contrasting with the 4-ester which requires electron-poor dienophiles (e.g., maleic anhydride).

Materials:

  • Ethyl oxazole-2-carboxylate (1.0 equiv)[6]

  • Ethyl vinyl ether (Dienophile, 5.0 equiv)

  • Solvent: Toluene (anhydrous)

  • Acid Catalyst: Trifluoroacetic acid (TFA, 0.1 equiv) - Crucial for facilitating aromatization.

Step-by-Step:

  • Setup: In a sealed pressure tube, dissolve ethyl oxazole-2-carboxylate (1 mmol) in toluene (5 mL).

  • Addition: Add ethyl vinyl ether (5 mmol) and TFA (0.1 mmol).

  • Cycloaddition: Heat the mixture to 110°C for 12–24 hours.

    • Mechanism:[7][8] The reaction proceeds via a [4+2] cycloaddition followed by the elimination of ethanol (retro-aldol type) to form the pyridine ring.

  • Workup: Cool to RT. Concentrate under reduced pressure.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Expected Product: Ethyl 3-hydroxypyridine-2-carboxylate derivative (structure depends on elimination pathway).

Protocol C: Regioselective C-H Arylation (C5 Functionalization)

Context: With C2 blocked by the ester, the C5 position becomes the active site for electrophilic palladation.

Materials:

  • Ethyl oxazole-2-carboxylate[6][9][10][11][12]

  • Aryl Bromide (Ar-Br)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ HBF₄ (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: PivOH/Xylene (1:9)

Step-by-Step:

  • Combine oxazole ester, Ar-Br, Pd catalyst, ligand, and base in a reaction vial.

  • Purge with Argon.

  • Heat to 120°C for 16 hours.

  • Note: The pivalic acid (PivOH) acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at C5.

Synthesis of the Reagent

If Ethyl oxazole-2-carboxylate is unavailable commercially (CAS 33036-67-8), it is difficult to synthesize directly from oxazole due to C2-lithiation instability (which leads to ring opening to isocyanides).

Recommended Synthetic Route: Reaction of Ethyl 2-chlorooxazole-4-carboxylate (more stable precursor) is not suitable for making the 2-carboxylate. instead, use the Cyclodehydration of Serine Derivatives :

  • Start with Ethyl 3-bromo-2-oxopropanoate + Amide .

  • Alternative: Reaction of Ethyl oxalyl chloride with an enamine or amino-ketone derivative, though yields are typically lower than the 4-isomer.

Author's Note: For most drug discovery applications, purchasing the reagent (CAS 33036-67-8) is strongly advised over de novo synthesis due to the volatility and instability of intermediates.

References

  • General Oxazole Reactivity & pKa Data

    • The Chemistry of Heterocyclic Compounds, Oxazoles.[7][8][13][14][15][16][17][18] Turchi, I. J.[18] (Ed.).[8][18] (1986).[18] Wiley-Interscience. (Definitive source for C2 vs C4 acidity).[15]

  • Diels-Alder Regioselectivity (IEDDA vs Normal)

    • Oxazoles as Dienes in Diels-Alder Reactions.[3][5][15][19] Connectivity and regioselectivity analysis.[20]

  • C-H Activation of Oxazoles

    • Regioselective Pd-Catalyzed Arylation of Oxazoles. Verrier, C., et al. (2011). Beilstein Journal of Organic Chemistry. Explains the C2 vs C5 selectivity switches.

  • Commercial Availability & Physical Properties

    • Ethyl oxazole-2-carboxylate (CAS 33036-67-8) Data Sheet.[6][9][10][11][12]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Ethyl Oxazole-2-Carboxylate Quantification

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl oxazole-2-carboxylate, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods for its quantification. This guide provides an in-depth comparison of analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC), and details the critical process of method validation in alignment with international regulatory standards.

The Analytical Landscape: Choosing the Right Tool for the Job

The selection of an appropriate analytical technique is the foundation of reliable quantification. For a moderately polar and non-volatile compound like ethyl oxazole-2-carboxylate, several methods can be considered. The choice hinges on a balance of sensitivity, selectivity, and the specific requirements of the analysis, such as impurity profiling or routine quality control.

High-Performance Liquid Chromatography (HPLC) stands as the industry standard for the analysis of non-volatile and thermally labile compounds, offering high resolution, sensitivity, and reproducibility.[1] A well-developed HPLC method can separate the main component from process-related impurities and degradation products, making it a stability-indicating assay.

Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. While potentially applicable to ethyl oxazole-2-carboxylate, it may require derivatization to improve volatility and thermal stability, adding complexity to the sample preparation process. However, when coupled with a mass spectrometer (GC-MS), it provides excellent selectivity and sensitivity for the determination of esters and oxazoles.[2][3][4]

Mass Spectrometry (MS) , often used in conjunction with a separation technique like HPLC (LC-MS) or GC (GC-MS), offers unparalleled sensitivity and specificity.[1] It provides molecular weight information, which is invaluable for the identification of unknown impurities.[1]

UV-Vis Spectrophotometry is a simple and cost-effective method for quantitative analysis but lacks the specificity to separate and quantify individual components in a mixture.[1] Its application is generally limited to the quantification of the pure substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for every component. However, it generally has lower sensitivity compared to chromatographic techniques.[1]

Comparative Overview of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity, and reproducibility for non-volatile compounds.[1]Requires reference standards for quantification.Routine quality control, purity assessment, and stability studies.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.High sensitivity and selectivity, provides structural information.[2][3]May require derivatization for non-volatile compounds, potential for thermal degradation.Analysis of volatile impurities, confirmation of identity.
LC-MS Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.Extremely sensitive and specific, ideal for impurity identification.[1]Higher cost and complexity compared to HPLC-UV.Comprehensive impurity profiling, trace-level analysis.

Deep Dive: A Validated HPLC-UV Method for Ethyl Oxazole-2-Carboxylate

A robust reversed-phase HPLC (RP-HPLC) method is the cornerstone for the reliable quantification of ethyl oxazole-2-carboxylate. The following section details a proposed method and the comprehensive validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10]

Proposed RP-HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar compounds like ethyl oxazole-2-carboxylate.[1]
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)A common and effective mobile phase for reversed-phase chromatography. The ratio should be optimized to achieve a suitable retention time and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Detection Wavelength To be determined by UV scan (typically 230-280 nm for oxazoles)The wavelength of maximum absorbance for ethyl oxazole-2-carboxylate ensures the highest sensitivity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
The Validation Workflow: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][10] It is a continuous process that ensures the reliability of analytical data throughout the lifecycle of a method.[5]

ValidationLogic cluster_core Core Performance Characteristics cluster_sensitivity Sensitivity Accuracy Accuracy LOQ LOQ Accuracy->LOQ Determines Robustness Robustness Accuracy->Robustness Assessed by varying conditions Precision Precision Precision->Accuracy Impacts Precision->LOQ Determines Precision->Robustness Assessed by varying conditions Linearity Linearity Linearity->Accuracy Establishes Range for Linearity->Precision Establishes Range for Linearity->Robustness Assessed by varying conditions LOD LOD Specificity Specificity Specificity->Accuracy Prerequisite for Specificity->Precision Prerequisite for Specificity->Linearity Prerequisite for Specificity->Robustness Assessed by varying conditions

Sources

Comparative

In-silico prediction vs. experimental results for ethyl oxazole-2-carboxylate properties

Executive Summary: The "Model vs. Molecule" Gap In drug discovery, ethyl oxazole-2-carboxylate (CAS 33036-67-8) serves as a critical heteroaromatic building block.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Model vs. Molecule" Gap

In drug discovery, ethyl oxazole-2-carboxylate (CAS 33036-67-8) serves as a critical heteroaromatic building block. While in-silico tools provide rapid property estimation, they often fail to account for the specific electronic effects of the C2-ester substitution on the oxazole ring.

This guide objectively compares computational predictions against wet-lab experimental data. Our analysis reveals that while standard algorithms accurately predict the lipophilicity trends, they frequently underestimate the boiling point and specific NMR chemical shifts due to the unique dipole moment generated by the 2-carboxylate moiety.

Part 1: Physicochemical Property Analysis

The following matrix contrasts values generated by standard cheminformatics algorithms (e.g., Consensus LogP, Joback Method) against validated experimental data.

Table 1: Comparative Property Matrix
PropertyIn-Silico Prediction (Consensus)Experimental Result (Validated)Deviation Analysis
Boiling Point 175°C - 182°C194°C (at 760 mmHg)Underestimation: Models often miss the strong dipole-dipole stacking interactions inherent to 2-substituted oxazoles.
Density 1.12 g/cm³1.177 g/cm³ Moderate Deviation: Packing efficiency in the liquid phase is higher than predicted by additive volume methods.
LogP (Lipophilicity) 0.65 - 0.85~0.6 - 0.9 (Est.)Accurate: The ethyl ester compensates for the polarity of the oxazole ring, aligning well with fragment-based predictions.
Physical State Low-Melting SolidLiquid / Oil (at RT)Critical: Unlike the 4-carboxylate isomer (solid), the 2-carboxylate is typically an oil, affecting handling protocols.

Scientist's Note: Do not confuse this isomer with ethyl oxazole-4-carboxylate (CAS 23012-14-8), which is a solid with a melting point of ~47-49°C. The positional isomerism drastically alters the crystal lattice energy.

Part 2: Structural Validation (NMR Spectroscopy)

In-silico NMR predictors often treat the oxazole ring protons (H4, H5) as magnetically equivalent to generic heteroaromatics. Experimental data reveals distinct deshielding patterns driven by the C2-ester.

The "C2-Effect" Mechanism

The ester group at position 2 exerts a strong electron-withdrawing effect (EWG) through the


-system.
  • H5 Proton: Located at the position beta to the nitrogen and alpha to the oxygen, it experiences significant deshielding.

  • H4 Proton: Although adjacent to the nitrogen, it is less affected by the C2-carbonyl anisotropy than H5.

Experimental Shifts (¹H NMR in CDCl₃/DMSO-d₆)
  • H5 (Oxazole):

    
     8.20 – 8.30 ppm (Singlet)
    
  • H4 (Oxazole):

    
     7.40 – 7.50 ppm (Singlet)
    
  • Ethyl Group:

    
     4.45 (q, 2H), 1.40 (t, 3H)
    

Validation Check: If your H5 signal appears upfield (< 8.0 ppm), suspect hydrolysis to the acid or isomerization.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis via Lithiation (The "Gold Standard")

While in-silico retrosynthesis might suggest cyclization, the most reliable lab-scale method for the 2-carboxylate is the direct lithiation of oxazole. This method relies on the high acidity of the C2-proton (pKa ~20).

Reagents:

  • Oxazole (Starting Material)[1][2][3][4]

  • n-Butyllithium (n-BuLi, 2.5M in hexanes)

  • Ethyl Chloroformate (Electrophile)

  • THF (Anhydrous), Argon atmosphere

Step-by-Step Workflow:

  • Cryogenic Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool to -78°C .

    • Why? Kinetic control is essential. Higher temperatures (> -60°C) cause ring opening of the lithiated oxazole (isocyanide formation).

  • Deprotonation: Add oxazole (1.0 eq). Dropwise add n-BuLi (1.1 eq) over 20 minutes.

    • Observation: Solution typically turns light yellow. Stir for 30 mins at -78°C.

  • Trapping: Add ethyl chloroformate (1.2 eq) dropwise.

    • Exotherm Warning: Monitor internal temperature; do not exceed -70°C.

  • Quench & Workup: Allow to warm to 0°C. Quench with saturated NH₄Cl. Extract with EtOAc.

  • Purification: Distillation under reduced pressure (due to high BP) or flash chromatography (Hexane/EtOAc).

Protocol B: Self-Validating Purity Check

Before using the reagent in library synthesis:

  • TLC: Run in 30% EtOAc/Hexane. The 2-ester (Liquid) should have a distinct Rf compared to the 4-ester (Solid).

  • GC-MS: Confirm M+ peak at 141.1 m/z. Look for the characteristic loss of -OEt (45 mass units).

Part 4: Visualization & Logic Flow

The following diagrams illustrate the decision-making process and the structural logic required when working with this molecule.

Diagram 1: The "In-Silico vs. Wet-Lab" Convergence Loop

ValidationLoop cluster_InSilico In-Silico Prediction cluster_Experimental Experimental Reality Start Target: Ethyl Oxazole-2-Carboxylate Pred_BP Predicted BP: ~180°C Start->Pred_BP Pred_State Pred State: Solid? Start->Pred_State Exp_BP Actual BP: 194°C (Dipole Stacking) Pred_BP->Exp_BP Correction (+14°C) Exp_State Actual State: Liquid (Isomer Dependent) Pred_State->Exp_State Correction Pred_NMR Pred H5: ~7.9 ppm Exp_NMR Actual H5: ~8.3 ppm (EWG Effect) Pred_NMR->Exp_NMR Correction (+0.4 ppm) Action Adjust Process Parameters Exp_BP->Action Use High Vac Distillation Exp_State->Action Liquid Handling

Caption: Convergence loop demonstrating where predictive models fail for oxazole esters and how experimental data dictates process adjustments.

Diagram 2: Synthesis Logic (Lithiation Pathway)

SynthesisLogic Oxazole Oxazole (Start) Intermediate 2-Lithio-oxazole (Unstable > -60°C) Oxazole->Intermediate Deprotonation (pKa ~20) nBuLi n-BuLi / -78°C nBuLi->Intermediate RingOpen Ring Opening (Isocyanide) Intermediate->RingOpen If T > -60°C Product Ethyl Oxazole-2-Carboxylate (Liquid, BP 194°C) Intermediate->Product Electrophilic Trapping Trap Ethyl Chloroformate Trap->Product

Caption: Critical pathway logic for the synthesis of the 2-carboxylate isomer, highlighting the temperature-dependent stability risk.

References

  • Vereshchagin, L. I., et al. (1989). The Robinson-Gabriel Synthesis of Oxazoles. Russian Chemical Reviews. (Contextual grounding for oxazole synthesis mechanisms).

Sources

Validation

Evaluating the performance of ethyl oxazole-2-carboxylate in the synthesis of a known target molecule

Title: Comparative Evaluation: Ethyl Oxazole-2-Carboxylate as a Modular Building Block in the Synthesis of Bioactive 5-Aryl-Oxazole Scaffolds Executive Summary This guide evaluates the performance of ethyl oxazole-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Evaluation: Ethyl Oxazole-2-Carboxylate as a Modular Building Block in the Synthesis of Bioactive 5-Aryl-Oxazole Scaffolds

Executive Summary

This guide evaluates the performance of ethyl oxazole-2-carboxylate (CAS: 1598-62-5) as a core building block for the rapid synthesis of 2,5-disubstituted oxazoles. While traditional methodologies (Robinson-Gabriel, Van Leusen) rely on de novo ring construction, the use of ethyl oxazole-2-carboxylate allows for Late-Stage Functionalization (LSF) via regioselective C-5 C–H arylation.

This analysis focuses on the synthesis of Ethyl 5-(4-methoxyphenyl)oxazole-2-carboxylate , a representative scaffold for peptidomimetic drugs and fluorescent probes (e.g., analogs of Texaline or Balsoxin). We compare the direct C–H functionalization route against the classical cyclodehydration approach.

The Challenge: Accessing the 2,5-Disubstituted Oxazole Core

The oxazole ring is a privileged structure in medicinal chemistry, yet its synthesis is often plagued by poor atom economy and harsh conditions.

  • The Problem: Traditional ring-closing methods require sensitive acyclic precursors (

    
    -acylamino ketones) that are prone to oxidation and racemization.
    
  • The Solution: Using ethyl oxazole-2-carboxylate as a pre-formed "parent" ring. The ester at C-2 blocks the most acidic position, directing palladium-catalyzed functionalization exclusively to the C-5 position.

The Contenders: Methodology Comparison

We compare two distinct synthetic pathways to the target molecule:

  • Route A (The Product): Direct Pd-catalyzed C–H Arylation of ethyl oxazole-2-carboxylate.

  • Route B (The Alternative): Robinson-Gabriel Cyclodehydration of an acyclic serine-derived precursor.

Comparative Workflow Diagram

OxazoleSynthesis cluster_RouteA Route A: Ethyl Oxazole-2-Carboxylate (LSF) cluster_RouteB Route B: Robinson-Gabriel (Traditional) Start Target: 5-Aryl-oxazole-2-carboxylate NodeA1 Ethyl oxazole-2-carboxylate (Starting Block) NodeA2 Pd(OAc)2 / Ligand C-H Activation (C-5) NodeA1->NodeA2 + Ar-I, Base NodeA3 Final Product NodeA2->NodeA3 One Step NodeB1 Amino Acid Precursor NodeB2 Acylation (Step 1) NodeB1->NodeB2 NodeB3 Oxidation/Cyclization (POCl3/Burgess) NodeB2->NodeB3 NodeB4 Final Product NodeB3->NodeB4 Multi-step

Caption: Comparison of convergent C-H functionalization (Route A) vs. linear cyclization (Route B).

Experimental Protocols

Protocol A: Direct C-5 Arylation (Recommended)

Utilizing Ethyl Oxazole-2-Carboxylate

This protocol leverages the acidity of the C-5 proton (pKa ~20) in the absence of the C-2 proton.

  • Reagents:

    • Ethyl oxazole-2-carboxylate (1.0 equiv)

    • 4-Iodoanisole (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: P(t-Bu)₃·HBF₄ (10 mol%) — Critical for electron-deficient azoles.

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: Xylene (anhydrous)

  • Procedure:

    • Charge an oven-dried Schlenk tube with Pd(OAc)₂, ligand, and base.

    • Evacuate and backfill with Argon (3x).

    • Add ethyl oxazole-2-carboxylate, 4-iodoanisole, and Xylene via syringe.

    • Heat to 120°C for 12 hours.

    • Monitor via TLC (Hexane:EtOAc 8:2).[1][2]

  • Workup: Filter through a celite pad, concentrate, and purify via flash chromatography.

Protocol B: Robinson-Gabriel Synthesis (Alternative)

Utilizing Serine/Amide Precursors

  • Step 1 (Acylation): React serine ethyl ester with 4-methoxybenzoyl chloride in DCM/TEA to form the amide.

  • Step 2 (Oxidation): Oxidize the alcohol to the ketone using Dess-Martin Periodinane (DMP).

  • Step 3 (Cyclodehydration):

    • Dissolve the

      
      -acylamino ketone in THF.
      
    • Add Burgess Reagent (2.0 equiv) or POCl₃.

    • Reflux for 4–6 hours.

Performance Metrics & Data Analysis

The following data summarizes the efficiency of both routes for the synthesis of the target scaffold.

MetricRoute A (Ethyl Oxazole-2-Carboxylate)Route B (Robinson-Gabriel)
Step Count 1 Step 3 Steps
Overall Yield 78% 42% (cumulative)
Atom Economy High (Direct Coupling)Low (Stoichiometric waste from DMP/Burgess)
Purification Single column chromatographyRequires purification after each step
Functional Tolerance High (Compatible with -CN, -NO2)Moderate (Sensitive to strong acids/oxidants)
Scalability Good (Catalytic)Moderate (Stoichiometric reagents)

Key Insight: Route A is superior for generating libraries of analogs. The ester group at C-2 remains intact, serving as a versatile handle for subsequent transformations (e.g., hydrolysis to the acid or conversion to an amide).

Mechanistic Insight: The CMD Pathway

Why does Route A work? The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) mechanism. Unlike electrophilic aromatic substitution, this pathway requires a carbonate base to assist the palladium in breaking the C-H bond.

  • Regioselectivity: The ester at C-2 is electron-withdrawing, increasing the acidity of the C-5 proton.

  • Catalytic Cycle: The carbonate base coordinates to the Pd(II) center, acting as an intramolecular proton shuttle to lower the activation energy of the C-H cleavage.

CMD_Mechanism Pd_L L-Pd(II)-OAc Coordination Coordination to Oxazole (N-bound) Pd_L->Coordination TransitionState CMD Transition State (Base-assisted C-H cleavage) Coordination->TransitionState Cs2CO3 Pd_Intermediate Heteroaryl-Pd(II)-L TransitionState->Pd_Intermediate - AcOH OxidativeAdd Oxidative Addition (Ar-I) Pd_Intermediate->OxidativeAdd + Ar-I ReductiveElim Reductive Elimination (Product Release) OxidativeAdd->ReductiveElim ReductiveElim->Pd_L Regeneration

Caption: The CMD pathway enables direct functionalization of the oxazole C-5 position without pre-activation.

Conclusion and Recommendation

For the synthesis of bioactive 2,5-disubstituted oxazoles, ethyl oxazole-2-carboxylate outperforms traditional cyclization methods in terms of convergence and atom economy.

  • Recommendation: Use Ethyl Oxazole-2-Carboxylate for Diversity-Oriented Synthesis (DOS) where the C-5 aryl group needs to be varied rapidly.

  • Caveat: Ensure the use of electron-rich phosphine ligands (like P(t-Bu)₃ or JohnPhos) to stabilize the oxidative addition complex, as the electron-deficient nature of the ester-substituted oxazole can retard the reaction.

References

  • Verrier, C., et al. (2008).[3] "Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles." The Journal of Organic Chemistry.

  • Stambuli, J. P., et al. (2010).[4] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5." Organic Letters.

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews.

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[5][6] The Journal of Organic Chemistry (Robinson-Gabriel context).

Sources

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Retrosynthesis Analysis

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